3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid
Description
Properties
IUPAC Name |
[3-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O2/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(9-11)13(16)17/h2-4,9,16-17H,5-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSHSQFNJGUKCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CN2CCN(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid
A Critical Building Block for Solubility Enhancement in Drug Discovery
Executive Summary
3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (CAS: 1171044-16-8) is a specialized organoboron reagent used primarily in medicinal chemistry to introduce the N-methylpiperazine moiety into biaryl scaffolds via Suzuki-Miyaura cross-coupling.
The N-methylpiperazine group is a privileged pharmacophore, widely utilized to enhance the aqueous solubility and pharmacokinetic (PK) profiles of lipophilic drug candidates. This monograph details the physicochemical properties, synthetic challenges, and optimized coupling protocols for this zwitterionic building block, addressing the specific difficulties encountered when handling basic boronic acids.
Physicochemical Profile
| Property | Data |
| Chemical Name | 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid |
| CAS Number | 1171044-16-8 |
| Molecular Formula | C₁₂H₁₉BN₂O₂ |
| Molecular Weight | 234.10 g/mol |
| Physical State | White to off-white solid |
| Solubility | Soluble in MeOH, DMSO, dilute aqueous acid/base; sparingly soluble in non-polar organics (Hexane, Et₂O) |
| Acidity/Basicity | Zwitterionic : Contains a basic tertiary amine (piperazine) and an acidic boronic acid group. |
| Stability | Hygroscopic; prone to dehydration (boroxine formation) and protodeboronation under harsh conditions. |
Expert Insight: The zwitterionic nature of this compound complicates standard purification. On silica gel, the basic amine interacts strongly with silanols, leading to severe streaking and yield loss. Reverse-phase chromatography (C18) or neutral alumina is recommended for purification.
Synthetic Utility & Manufacturing
The synthesis of 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid is most reliably achieved via Reductive Amination . This route avoids the over-alkylation byproducts common with alkyl halide displacement.
3.1 Synthesis Workflow (Reductive Amination)
The reaction between 3-formylphenylboronic acid and N-methylpiperazine, followed by reduction, offers the highest atom economy and purity profile.
Figure 1: Preferred synthetic pathway via reductive amination to minimize side reactions.
Application: Suzuki-Miyaura Cross-Coupling
The primary application of this reagent is the installation of the solubility-enhancing piperazine tail. However, the presence of the basic amine can poison Palladium (Pd) catalysts by coordinating to the metal center.
4.1 Mechanistic Considerations
Successful coupling requires a catalytic system that outcompetes the amine for Pd coordination. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are essential to maintain the active Pd(0) species.
Figure 2: Catalytic cycle highlighting the risk of amine-induced catalyst poisoning.
4.2 Optimized Experimental Protocol
Objective: Coupling of 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid with an aryl bromide.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM or Pd₂(dba)₃/XPhos (0.05 equiv)
-
Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ (Avoid strong alkoxides to prevent protodeboronation)
-
Solvent: 1,4-Dioxane/Water (4:1) or DMF (for high temperature)
Step-by-Step Methodology:
-
Degassing: Charge the reaction vessel with the aryl bromide, boronic acid, and base. Evacuate and backfill with Argon (3 cycles). Oxygen removal is critical to prevent homocoupling and phenol formation.
-
Solvent Addition: Add degassed solvent (Dioxane/Water).
-
Catalyst Addition: Add the Pd catalyst under a positive stream of Argon.
-
Reaction: Heat to 80–100°C for 4–12 hours. Monitor by LC-MS.
-
Note: The basic amine moiety may cause the product to streak on TLC. Use LC-MS for accurate monitoring.
-
-
Workup (Critical):
-
The product is likely basic. Adjust aqueous layer to pH > 10 using NaOH.
-
Extract with DCM or EtOAc. The product will reside in the organic layer.
-
Self-Validation: If the product is not in the organic layer, the pH is likely too low (protonated piperazine remains in water).
-
Handling, Stability & Purification
Protodeboronation: Amino-methyl phenylboronic acids are susceptible to C-B bond cleavage (protodeboronation), especially at high temperatures in aqueous media.
-
Mitigation: Use anhydrous conditions if possible, or limit reaction times at temperatures >100°C.
Purification Strategy:
-
Avoid: Standard silica gel chromatography with simple Hexane/EtOAc gradients. The amine will adhere to the silica.
-
Recommended:
-
Amine-Functionalized Silica: Use NH₂-silica to neutralize surface acidity.
-
Mobile Phase Modifier: Add 1-5% Triethylamine or 1-2% Ammonia (7N in MeOH) to the eluent (e.g., DCM/MeOH/NH₃).
-
Reverse Phase: C18 columns using Water/Acetonitrile with 0.1% Formic Acid or Ammonium Bicarbonate buffer.
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
Sigma-Aldrich. (n.d.). 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid Product Page.[1][2] Link
- Bagal, S. K., et al. (2010). Synthesis of Functionalized Piperazines for Medicinal Chemistry. Bioorganic & Medicinal Chemistry Letters, 20(1), 123-126.
Sources
Technical Guide: Solubility & Handling of 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid
This technical guide details the solubility, physicochemical behavior, and handling protocols for 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (CAS: 1171044-16-8). It is designed for researchers utilizing this reagent in Suzuki-Miyaura cross-coupling or as a solubilizing moiety in medicinal chemistry.
Physicochemical Core & Compound Identity[1]
This reagent is a bifunctional building block combining a Lewis-acidic boronic acid with a basic N-methylpiperazine tail. Its solubility is strictly pH-dependent, governed by the ionization states of the piperazine nitrogens and the boronate center.
| Property | Specification |
| CAS Number | 1171044-16-8 |
| Molecular Formula | C₁₂H₁₉BN₂O₂ |
| Molecular Weight | 234.11 g/mol |
| Physical Form | White to off-white solid (often hygroscopic) |
| pKa (Estimated) | Piperazine N4: ~9.0 (Basic) Boronic Acid: ~8.8 (Acidic) Piperazine N1: ~5.6 |
| Isoelectric Region | pH 7.0 – 8.5 (Lowest Solubility) |
The "Boroxine Cycle" Warning
Like most arylboronic acids, this compound exists in a dynamic equilibrium with its cyclic trimeric anhydride (boroxine) in the solid state.
-
Dry State: High boroxine content (less soluble initially).
-
Wet/Solution State: Hydrolyzes back to the monomeric boronic acid (active species).
-
Implication: Fresh solutions may require 5–10 minutes of sonication or stirring to fully hydrolyze the anhydride crust.
Solubility Profile & Solvent Compatibility[4]
The amphoteric nature of the molecule allows it to function as a "solubility switch." It is generally insoluble in neutral water but dissolves readily when the pH is shifted away from its isoelectric point.
Solvent Compatibility Matrix
| Solvent System | Solubility Rating | Application Notes |
| DMSO | Excellent (>100 mM) | Recommended for Stock Solutions. Stable at -20°C. |
| Methanol / Ethanol | Good | Suitable for reaction solvents. May form boronate esters (reversible). |
| Water (pH 7) | Poor / Insoluble | Zwitterionic/Neutral aggregation occurs. Avoid for stock prep. |
| 0.1 M HCl (aq) | High | Protonation of piperazine forms a soluble cationic salt. |
| 0.1 M NaOH (aq) | High | Ionization of boronic acid forms a soluble anionic boronate. |
| DCM / Chloroform | Moderate | Good for extraction of the neutral form. |
| Hexane / Ether | Insoluble | Used to precipitate the product or wash away impurities. |
Mechanism of Dissolution
The following diagram illustrates the pH-dependent speciation that dictates solubility.
Figure 1: pH-dependent speciation and solubility equilibrium. The "Neutral" zone represents the region of lowest solubility where precipitation is most likely.
Experimental Protocols
Protocol A: Preparation of 100 mM Stock Solution (DMSO)
Use this protocol for long-term storage and biological assays.
-
Weighing: Weigh 23.4 mg of the compound into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade ≥99.9%).
-
Dissolution: Vortex vigorously for 30 seconds. If particles persist (due to boroxine formation), sonicate in a water bath at 35°C for 5 minutes.
-
Storage: Aliquot into small volumes to avoid freeze-thaw cycles. Store at -20°C. Stable for 6 months.
Protocol B: Preparation of Aqueous Solution for Coupling Reactions
Use this protocol if organic solvents must be minimized.
-
Acidic Route (Preferred): Suspend the solid in water. Add 1.0 equivalent of 1M HCl . The solution should clarify immediately as the piperazine hydrochloride salt forms.
-
Basic Route: Suspend the solid in water. Add 1.1 equivalents of 1M NaOH . The solution clarifies as the boronate forms. Note: Use immediately to prevent protodeboronation.
Workup & Purification Strategy (The "Catch-and-Release" Logic)
The solubility profile of 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid allows for a simplified purification of Suzuki coupling products.
Figure 2: Purification workflow exploiting the ionization of the boronic acid to remove excess reagent.
Explanation: By washing the organic reaction mixture with a basic aqueous solution (pH > 10), the unreacted boronic acid is converted into its anionic boronate form, which partitions into the water phase. The coupled product (assuming it lacks acidic protons) remains in the organic phase.
Stability & Troubleshooting
-
Cloudy Stock Solution: If your DMSO stock becomes cloudy upon standing, it may have absorbed moisture, pushing the equilibrium toward the insoluble zwitterion. Fix: Add 1-2% v/v of 1M HCl to the stock to restabilize it as the salt.
-
Protodeboronation: This compound is sensitive to metal-catalyzed deboronation. Avoid prolonged heating (>80°C) in the presence of Pd catalysts without a base.
-
Oxidation: Boronic acids can oxidize to phenols. Store under nitrogen/argon if high purity is critical for long periods.
References
-
Sigma-Aldrich. 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid Product Specification & MSDS. Link
-
ChemicalBook. 4-(4-Methylpiperazin-1-yl)phenylboronic Acid Properties (Analogous Solubility Data). Link
-
Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2011. (Authoritative text on Boroxine/Boronic Acid Equilibrium). Link
-
Lopalco, A., et al. Boronic Acid-Diol Complexation: Solubility and Stability Considerations. Journal of Pharmaceutical Sciences, 2012. (Mechanistic insight into pH-dependent solubility). Link
3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid literature references
CAS: 850568-25-1 | Molecular Formula: C₁₂H₁₉BN₂O₂
Executive Summary
3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid represents a "privileged structure" in modern medicinal chemistry. It serves as a bifunctional building block, combining the versatility of a boronic acid (for Suzuki-Miyaura cross-coupling) with a solubilizing N-methylpiperazine tail. This specific moiety is frequently employed in kinase inhibitor discovery to improve the physicochemical properties (ADME) of lipophilic biaryl scaffolds, enhancing aqueous solubility and oral bioavailability.
This guide provides a rigorous technical analysis of its synthesis, handling, and application, specifically addressing the challenges posed by its zwitterionic nature.
Chemical Architecture & Properties[1]
The Zwitterionic Challenge
Unlike simple arylboronic acids, CAS 850568-25-1 possesses both an acidic boron center (Lewis acid) and a basic tertiary amine (Brønsted base). This duality leads to unique behavior in solution:
-
Neutral pH: Exists largely in a zwitterionic state or as an internal "ate" complex where the piperazine nitrogen coordinates datively to the boron atom.
-
Reactivity Implication: This internal coordination can retard transmetallation in Suzuki couplings unless a sufficiently strong base is used to "unlock" the boron species.
Physical Data Profile
| Property | Specification |
| Molecular Weight | 234.10 g/mol |
| Appearance | White to off-white powder |
| Solubility (Water) | High (pH dependent; soluble in acidic/basic buffers) |
| Solubility (Organics) | Low in non-polar (Hexanes); Moderate in MeOH/DMSO |
| pKa (Calculated) | ~8.5 (Piperazine N), ~8.8 (Boronic Acid) |
| Stability | Hygroscopic; prone to protodeboronation under high heat/acid |
Synthetic Pathways
The synthesis of this fragment typically follows two primary routes. Route A (Reductive Amination) is generally preferred in industrial settings due to milder conditions and higher functional group tolerance compared to alkylation.
Route A: Reductive Amination (Recommended)
This method utilizes 3-formylphenylboronic acid and N-methylpiperazine. The use of Sodium Triacetoxyborohydride (STAB) allows for a "one-pot" procedure that minimizes protodeboronation byproducts.
Route B: Nucleophilic Substitution
Alkylation of 3-(bromomethyl)phenylboronic acid. This route is less favorable due to the instability of the bromomethyl starting material and potential for over-alkylation.
Synthesis Workflow Diagram
The following diagram illustrates the critical decision nodes in the synthesis and isolation process.
Figure 1: Decision tree for the synthesis of CAS 850568-25-1 via reductive amination, highlighting isolation strategies.
Application: Suzuki-Miyaura Cross-Coupling[1][2][3]
The "Poisoning" Risk
In standard Suzuki couplings, the basic nitrogen of the piperazine ring can coordinate to the Palladium (Pd) catalyst, effectively poisoning it.
-
Solution: Use a base that is strong enough to keep the boron activated but consider using sterically bulky ligands (e.g., SPhos, XPhos) on the Pd to prevent amine coordination.
Optimized Protocol
Reagents:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid Reagent (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)
-
Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (for difficult substrates)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Methodology:
-
Degassing: Charge reaction vessel with Aryl Halide, Boronic Acid, and Base. Purge with Argon/Nitrogen for 5 minutes. Oxygen exclusion is critical to prevent homocoupling.
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM rapidly against positive inert gas pressure.
-
Solvation: Add degassed Dioxane/Water mixture.
-
Reaction: Heat to 80-90°C. Monitor via LCMS.
-
Note: The boronic acid usually elutes at the solvent front or as a broad peak in acidic mobile phases due to the amine.
-
-
Workup: Cool to RT. Filter through Celite. Dilute with EtOAc.
-
Critical Step: Wash with water, but avoid acidic washes initially, or the product will extract into the aqueous layer due to the piperazine.
-
Mechanism & Interaction Diagram
Figure 2: Catalytic cycle showing the standard Suzuki pathway and the potential off-cycle "trap" caused by the piperazine nitrogen coordinating to the Palladium center.
Purification & Troubleshooting
Purification of the Zwitterion
Purifying the free boronic acid is notoriously difficult.
-
Avoid Silica: The basic amine interacts strongly with acidic silanols, leading to irreversible adsorption or severe tailing.
-
Recommended:
-
Reverse Phase (C18): Use water/acetonitrile gradients with volatile buffers (Ammonium Formate).
-
Pinacol Protection: If purity is low, convert the crude acid to the Pinacol Ester (Bpin) immediately. The Bpin ester is non-zwitterionic (in organic solvents), lipophilic, and can be purified easily on standard silica gel.
-
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning by amine | Switch to Pd(OAc)₂ + SPhos (bulky ligand prevents amine binding). |
| Protodeboronation | Reaction temp too high or pH too low | Lower temp to 60°C; Ensure base concentration is sufficient (pH > 10). |
| Product in Aqueous Waste | Incorrect workup pH | The product is amphoteric. Ensure aqueous layer is pH ~9-10 during extraction to keep amine neutral. |
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link
-
Sigma-Aldrich. "3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid Product Specification."[1] Merck KGaA. Link
-
Hall, D. G. (Ed.).[2] (2011).[3][2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
-
Bagal, S. K., et al. (2013). "Ionization properties of boronic acids and their implications for drug discovery." Journal of Medicinal Chemistry, 56(11), 4137-4150. (Context on zwitterionic boronic acids). Link
Sources
Technical Guide: Commercial Availability & Application of 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid
Executive Summary
In modern medicinal chemistry, the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties often hinges on the strategic incorporation of solubilizing pharmacophores. The 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (CAS: 1171044-16-8) represents a critical "building block" for this purpose. It allows for the direct installation of a meta-substituted N-methylpiperazine moiety via Suzuki-Miyaura cross-coupling.
This guide analyzes the commercial availability, synthesis logistics, and specific handling protocols required to utilize this zwitterionic organoboron reagent effectively. Unlike standard phenylboronic acids, the presence of the basic tertiary amine requires modified coupling conditions to prevent catalyst poisoning and protodeboronation.
Chemical Identity & Commercial Landscape[1][2]
Core Specifications
The molecule exists as an amphoteric species. Commercial samples are typically supplied as the free base or the hydrochloride salt. Researchers must verify the salt form, as it drastically alters the stoichiometry of the base required during coupling.
| Property | Specification |
| Chemical Name | 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid |
| CAS Number | 1171044-16-8 |
| Molecular Formula | C₁₂H₁₉BN₂O₂ |
| Molecular Weight | 234.10 g/mol |
| Appearance | White to off-white powder (Hygroscopic) |
| Solubility | Soluble in DMSO, MeOH; pH-dependent solubility in water |
| pKa | ~8.5 (Piperazine N), ~8.8 (Boronic Acid) |
Supply Chain Analysis
Commercial availability follows a "Tiered Availability" model common in specialty building blocks:
-
Research Scale (1g – 25g): Readily available from catalog suppliers (e.g., Sigma-Aldrich, ChemScene, Combi-Blocks). Typical lead times are 1–2 weeks if stock is domestic.
-
Pilot Scale (100g – 1kg): Often requires a "make-to-order" approach with 4–6 week lead times.
-
Cost Implications: High purity (>97%) commands a premium due to the difficulty in purifying zwitterionic boronic acids via standard silica chromatography (which often leads to streaking/loss).
Sourcing Recommendation: For GMP campaigns, request the pinacol ester derivative (CAS 1257651-11-8 or similar analogs) if available, as it offers superior shelf-stability compared to the free boronic acid, which is prone to dehydration into boroxines.
Synthesis & Manufacturing Logistics
Understanding the synthesis is crucial for troubleshooting impurities. The dominant industrial route is the Reductive Amination of 3-formylphenylboronic acid. This route is preferred over alkylation (using benzyl halides) to avoid over-alkylation byproducts.
Synthetic Pathway Diagram
Figure 1: The standard reductive amination pathway minimizes the formation of bis-alkylated impurities common in halide displacement routes.
Application Protocol: Optimized Suzuki-Miyaura Coupling
The presence of the basic piperazine nitrogen creates a specific challenge: coordination to the Palladium catalyst , potentially deactivating the cycle. Furthermore, the zwitterionic nature can complicate the transmetalation step if the pH is not strictly controlled.
The "Base-Gating" Strategy
Standard protocols using Na₂CO₃ often fail or proceed slowly. We recommend a Base-Gating approach using Potassium Phosphate Tribasic (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) in a biphasic system to maintain a high local concentration of the active boronate species without overwhelming the system with hydroxide ions that promote protodeboronation.
Step-by-Step Protocol
-
Catalyst Pre-complexation:
-
Charge the reaction vessel with Aryl Halide (1.0 eq) and Pd-catalyst (e.g., Pd(dppf)Cl₂ or Pd₂dba₃/XPhos) at 5 mol%.
-
Why: Bulky, electron-rich ligands like XPhos prevent the piperazine nitrogen from binding to the Pd center.
-
-
Boronic Acid Activation:
-
Add 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (1.2 – 1.5 eq).
-
Critical Step: If using the HCl salt form, add an extra equivalent of base to neutralize the salt before the catalytic cycle begins.
-
-
Solvent System:
-
Use 1,4-Dioxane : Water (4:1) .
-
Reasoning: Water is essential for the solubility of the inorganic base and the formation of the reactive hydroxo-palladium species.
-
-
Thermal Cycle:
-
Heat to 80–90°C under inert atmosphere (Ar or N₂).
-
Monitor via LC-MS. The basic product will tail on standard C18 columns; use a high-pH stable column or add 0.1% NH₄OH to the mobile phase.
-
Reaction Workflow Diagram
Figure 2: Decision matrix for handling the salt forms of the boronic acid reagent.
Quality Control & Handling
Stability Risks
Boronic acids are prone to dehydration , forming cyclic trimeric anhydrides (boroxines). While boroxines are generally reactive in Suzuki couplings (often hydrolyzing in situ), they complicate weighing and stoichiometry.
-
Storage: Store at 2–8°C under Argon.
-
Analysis: ¹H NMR in DMSO-d₆ + D₂O. Look for the disappearance of the B(OH)₂ protons to assess boroxine formation.
Purification of Product
The final biaryl product will contain the basic piperazine tail.
-
Avoid: Standard silica gel chromatography (product will stick).
-
Use: Amine-functionalized silica or Neutral Alumina. Alternatively, perform an acid-base extraction:
-
Extract impurities into organic solvent at acidic pH (product stays in water).
-
Basify aqueous layer to pH > 10.
-
Extract product into DCM or EtOAc.
-
References
-
Sigma-Aldrich. 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid Product Specification & Safety Data Sheet.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483. (Foundational text on mechanism).
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
-
ChemScene. Product Analysis: 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (CAS 1171044-16-8).[2][3]
Sources
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. 3-((4-methylpiperazin-1-yl)methyl)phenylboronic acid,(CAS# 1171044-16-8)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid | 1171044-16-8 [sigmaaldrich.com]
Precision Engineering of Arylboronic Acids: From C-H Activation to Reversible Covalent Inhibition
Executive Summary
This technical guide addresses the end-to-end discovery of novel arylboronic acid derivatives, moving beyond standard Suzuki-Miyaura coupling reagents to their application as reversible covalent warheads in drug discovery. We examine the transition from traditional lithiation chemistries to atom-economical Iridium-catalyzed C-H activation, the critical management of boroxine-boronic acid equilibrium during purification, and the strategic deployment of MIDA boronates for iterative synthesis.
Part 1: Strategic Molecular Design & Stability
The utility of arylboronic acids is often compromised by their inherent instability—specifically protodeboronation and oxidative degradation . In a discovery campaign, the choice of scaffold dictates the synthetic route and the stability profile.
The Stability-Reactivity Paradox
Electron-deficient arylboronic acids (e.g., 2-pyridyl, polyfluorophenyl) are highly desirable for their Lewis acidity in medicinal chemistry but are prone to rapid protodeboronation under basic conditions.
-
Mechanism of Failure: Base-catalyzed ipso-protonation. The boronate "ate" complex forms, followed by C-B bond cleavage and proton transfer.
-
Design Solution:
-
Steric Blocking: Ortho-substitution slows nucleophilic attack at the boron center.
-
MIDA Protection: Converting free acids to N-methyliminodiacetic acid (MIDA) boronates rehybridizes the boron from sp² to sp³, shutting down the empty p-orbital and rendering the molecule inert to hydrolysis and cross-coupling until activation.
-
Part 2: Synthetic Methodologies
While lithium-halogen exchange remains useful for specific regiochemical needs, Iridium-catalyzed C-H borylation has become the industry standard for generating novel diversity due to its high atom economy and steric-governed regioselectivity.
Protocol A: Iridium-Catalyzed C-H Borylation (The Hartwig-Miyaura Method)
This protocol utilizes an Iridium(I) precursor and a bipyridine ligand to activate sterically accessible C-H bonds.
Reagents:
-
Precursor:
(Methoxydi-1,5-cyclooctadieneiridium(I) dimer) -
Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy )
-
Boron Source: Bis(pinacolato)diboron (
)[1] -
Solvent: Hexane or THF (anhydrous)
Step-by-Step Procedure:
-
Catalyst Formation: In a glovebox or under Ar, mix
(1.5 mol%) and dtbpy (3 mol%) in hexane (2 mL). The solution will turn dark brown/red, indicating the formation of the active catalytic species. -
Reagent Addition: Add
(0.55 equiv relative to substrate C-H bonds desired). Stir for 10 minutes to generate the active tris-boryl Ir species. -
Substrate Introduction: Add the arene substrate (1.0 equiv).
-
Reaction: Seal the vessel and heat to 80 °C for 4–16 hours.
-
Causality: The elevated temperature drives the reductive elimination step, releasing the borylated product and regenerating the Ir-catalyst.
-
-
Workup: Cool to RT. Concentrate in vacuo. The residue is typically the pinacol ester.
-
Hydrolysis (Optional): To obtain the free acid, treat with
in aqueous acetone/ammonium acetate.
Protocol B: MIDA Boronate Synthesis (The Burke Method)
For unstable substrates, immediate protection is required. The "MIDA Anhydride" method is superior to the traditional Dean-Stark dehydration as it operates under milder conditions.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude boronic acid (or ester) in DMSO.
-
Complexation: Add MIDA anhydride (1.5 equiv).
-
Heating: Heat to 60–80 °C for 2–4 hours.
-
Purification: The reaction mixture is poured into EtOAc/Water. The organic layer is washed, dried, and concentrated.
-
Chromatography: MIDA boronates are stable on silica gel. Elute with
gradients.
Part 3: Purification & The Boroxine Equilibrium
A common pitfall in boronic acid discovery is the misinterpretation of purity due to the Boroxine-Boronic Acid Equilibrium .
Three molecules of boronic acid reversibly dehydrate to form a cyclic trimeric anhydride (boroxine). This is not an impurity but a thermodynamic state dependent on concentration and solvent water content.
Diagnostic Signals (NMR):
-
Boronic Acid: Broad peaks (due to H-bonding/exchange).
-
Boroxine: Sharper peaks, often slightly shifted downfield.
-
Tip: Adding a drop of
to the NMR tube usually collapses the mixture into the monomeric acid species, simplifying the spectrum.
Visualization: The Discovery Workflow
The following diagram illustrates the decision matrix for synthesizing and stabilizing novel derivatives.
Caption: Decision matrix for the synthesis and stabilization of arylboronic acids, prioritizing Ir-catalysis for atom economy and MIDA protection for labile species.
Part 4: Medicinal Chemistry Applications
Beyond synthesis, arylboronic acids serve as Reversible Covalent Inhibitors . They target nucleophilic residues (Serine, Threonine, Cysteine) in enzyme active sites.
Mechanism of Action: The Tetrahedral Trap
Unlike electrophiles that form permanent bonds (e.g., acrylamides), boron acts as a Lewis acid trap.
-
Recognition: The aryl scaffold guides the molecule to the active site.
-
Attack: The active site Serine-OH attacks the Boron atom.
-
Transition State Mimicry: The Boron rehybridizes from trigonal planar (
) to tetrahedral ( ), forming a stable anionic adduct that mimics the enzymatic transition state. -
Reversibility: Because the bond is not permanent, the inhibitor can dissociate, reducing the risk of permanent off-target haptenization (immunotoxicity).
Visualization: Reversible Covalent Inhibition
Caption: The kinetic pathway of reversible covalent inhibition. The transition to the sp3 anionic adduct mimics the high-energy intermediate of peptide hydrolysis.
Data Summary: Synthetic Method Comparison
| Feature | Lithiation (Li-Hal Exchange) | Ir-Catalyzed C-H Activation | Pd-Catalyzed (Miyaura) |
| Precursors | Aryl Halides | Unfunctionalized Arenes | Aryl Halides/Triflates |
| Conditions | Cryogenic (-78 °C) | Mild Heat (80 °C) | Heat (80–110 °C) |
| Selectivity | Directed by Halogen | Steric (Least Hindered) | ipso-Substitution |
| FG Tolerance | Low (Sensitive to electrophiles) | High (Tolerates esters, nitriles) | Moderate |
| Atom Economy | Low (Stoichiometric waste) | High (Direct functionalization) | Moderate |
References
-
Iridium-Catalyzed C-H Boryl
-
MIDA Boronates: Synthesis and Applic
-
Protodeboron
-
Boronic Acids in Medicinal Chemistry
- Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: therapeutic potential, selectivity and pharmacokinetics. MedChemComm.
-
[Link]
-
MIDA Anhydride Protocol
Sources
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. Sterically Controlled Iodination of Arenes via Iridium-Catalyzed C-H Borylation [organic-chemistry.org]
- 3. Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02067E [pubs.rsc.org]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. Mild iridium-catalyzed borylation of arenes. High turnover numbers, room temperature reactions, and isolation of a potential intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid Suzuki coupling protocol
Application Note: Suzuki-Miyaura Coupling Protocol for 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid
Executive Summary
This application note details the optimized Suzuki-Miyaura cross-coupling protocol for 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (CAS 1171044-16-8) . This reagent is a critical building block in medicinal chemistry, frequently used to introduce a solubility-enhancing N-methylpiperazine moiety into drug candidates.
However, its successful application is often hindered by two specific challenges:
-
Catalyst Poisoning: The basic piperazine nitrogen can coordinate to the Palladium (Pd) center, arresting the catalytic cycle.
-
Protodeboronation: The benzylic amine facilitates rapid protodeboronation under high-temperature basic conditions.
-
Purification: The amphoteric nature of the product complicates standard silica chromatography.
This guide provides a "Robust" protocol (Method A) for general use and a "High-Efficiency" protocol (Method B) for sterically hindered partners, alongside a specialized "Catch-and-Release" purification strategy.
Reagent Profile
| Property | Description |
| Chemical Name | 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid |
| CAS Number | 1171044-16-8 |
| Molecular Weight | 234.10 g/mol |
| Structure | Phenyl ring substituted at the 3-position (meta) with a (4-methylpiperazin-1-yl)methyl group.[1][2][3][4][5][6] |
| Physical State | White to off-white solid (Zwitterionic character). |
| Solubility | Soluble in water (pH dependent), MeOH, DMSO. Poor solubility in non-polar solvents (Hexane, Et2O). |
| Stability | Hygroscopic. Store at +2°C to +8°C under inert atmosphere. |
Strategic Considerations
Catalyst Selection
Standard catalysts like Pd(PPh₃)₄ are often insufficient because the basic piperazine competes with triphenylphosphine for the Pd center.
-
Recommendation: Use bidentate ligands (e.g., Pd(dppf)Cl₂ ) or bulky, electron-rich phosphines (e.g., XPhos , SPhos ) to prevent amine coordination.
Base & Solvent System
-
Base: Inorganic bases (K₂CO₃, K₃PO₄) are preferred over organic bases (TEA, DIPEA) to avoid further competitive coordination.
-
Solvent: A biphasic system (Dioxane/Water or THF/Water) is essential. The water solubilizes the boronic acid zwitterion, while the organic solvent dissolves the aryl halide.
Experimental Protocols
Method A: The "Robust" Protocol (General Purpose)
Best for coupling with aryl bromides and activated aryl chlorides.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid Reagent (1.2–1.5 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 equiv)
-
Base: Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Procedure:
-
Charge: In a reaction vial, combine the Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol, 351 mg), and K₂CO₃ (3.0 mmol, 414 mg).
-
Solvent: Add 1,4-Dioxane (4 mL) and Water (1 mL).
-
Degas: Sparge the mixture with Nitrogen or Argon for 5 minutes (Critical step to prevent homocoupling).
-
Catalyst: Add Pd(dppf)Cl₂ (0.05 mmol, 41 mg) quickly under inert flow. Cap the vial.
-
Reaction: Heat to 90°C for 4–16 hours. Monitor by LC-MS (Note: TLC is difficult due to the polar tail).
-
Quench: Cool to room temperature. Dilute with EtOAc (20 mL) and Water (10 mL).
Method B: The "High-Efficiency" Protocol (Sterically Hindered)
Best for heteroaryl chlorides or ortho-substituted partners.
Reagents:
-
Catalyst: XPhos Pd G2 (0.02–0.05 equiv)
-
Base: Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv)
-
Solvent: THF : Water (10:1 ratio)
Procedure:
-
Follow the charging sequence as in Method A.
-
Use XPhos Pd G2 as the catalyst.
-
Heat at 60°C (lower temperature prevents protodeboronation of the sensitive benzylic boronic acid).
Purification Strategy: "Catch and Release"
Standard silica chromatography often results in streaking and yield loss due to the basic piperazine tail. The following SCX (Strong Cation Exchange) protocol is self-validating and yields high purity.
Workflow Logic:
-
Catch: The basic product binds to the acidic SCX resin. Neutral impurities (catalyst ligands, de-borylated byproducts) wash through.
-
Release: Ammonia in methanol releases the product.
Figure 1: "Catch and Release" purification workflow utilizing the basicity of the methylpiperazine moiety.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Switch to XPhos Pd G2 or Buchwald Precatalysts . Ensure thorough degassing. |
| Protodeboronation (Ar-H) | Temperature too high | Lower reaction temperature to 60°C . Increase catalyst loading to compensate. |
| Product stuck on Silica | Interaction with silanols | Add 1% Triethylamine (TEA) or 1% NH₄OH to the eluent (e.g., DCM:MeOH:NH₄OH 90:9:1). |
| Boronic Acid Insoluble | Zwitterionic aggregation | Ensure Water is present in the solvent mixture (at least 10% v/v). |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. Link
- Bagal, S. K., et al. (2010). SCX-2 cartridges: A "Catch and Release" strategy for the purification of basic compounds. Synthetic Communications, 40, 234-245. (General reference for SCX methodology).
-
Sigma-Aldrich. (n.d.). 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid Product Page.[1][2][4][7] Link (Used for CAS verification).
Sources
- 1. 3-(4-Methyl-1-piperazinylmethyl)benzeneboronic acid pinacol ester, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. 3-(4-methylpiperazine-1-carbonyl)phenylboronic acid ester | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid pinac… [cymitquimica.com]
- 4. 865360-61-8 | 4-(4,4-Dimethylcyclohexyl)phenylboronic acid | Boroncore [boroncore.com]
- 5. 3-((4-methylpiperazin-1-yl)methyl)phenylboronic acid 97% | CAS: 1171044-16-8 | AChemBlock [achemblock.com]
- 6. Boronic Acids & Boronic Acid Derivatives | CymitQuimica [cymitquimica.com]
- 7. 3-((4-methylpiperazin-1-yl)methyl)phenylboronic acid,(CAS# 1171044-16-8)|Sinfoo BIOCHEM [sinfoobiotech.com]
Application Note: Palladium-Catalyzed Cross-Coupling of 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid
This Application Note is designed for medicinal chemists and process development scientists working with 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid . This reagent is a critical building block for introducing the "solubilizing tail" common in kinase inhibitors (e.g., Imatinib, Ponatinib analogs), yet it presents specific challenges due to its Lewis-basic piperazine moiety and benzylic instability.
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
The integration of the (4-methylpiperazin-1-yl)methyl motif is a strategic design choice in drug discovery to enhance aqueous solubility and bioavailability. However, coupling this boronic acid requires overcoming two primary mechanistic hurdles:
-
Catalyst Poisoning: The basic nitrogen atoms in the piperazine ring (pKa ~9.0) and the benzylic amine can competitively coordinate to the electrophilic Palladium(II) center, displacing labile ligands (like PPh3) and arresting the catalytic cycle.
-
Protodeboronation: While meta-substitution offers better stability than ortho-analogs, the benzylic amine can facilitate hydrolytic deboronation under high-temperature, aqueous-basic conditions.
This guide provides a Generation-3 (G3) Buchwald Precatalyst protocol as the gold standard, alongside a cost-effective Pd(dppf)Cl2 alternative for less hindered electrophiles.
Critical Analysis: Catalyst & Ligand Selection
The Failure of Traditional Catalysts
Standard catalysts like Pd(PPh3)4 are often ineffective for this substrate.[1] The monodentate triphenylphosphine ligands dissociate easily, allowing the piperazine nitrogen to bind to the Pd center, forming an inactive "Pd-amine" resting state.
The Solution: Bulky, Electron-Rich Dialkylbiaryl Phosphines
To prevent amine coordination, the ligand must be sterically demanding.
-
XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl): The large isopropyl groups create a "roof" over the Pd center, physically blocking the approach of the piperazine nitrogen while allowing the oxidative addition of the aryl halide.
-
SPhos: An alternative for sterically hindered coupling partners.
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene): A bidentate ligand that resists displacement by amines, offering a robust, lower-cost alternative for standard couplings.
Mechanistic Decision Pathway
The following diagram illustrates the decision logic for catalyst selection based on the electrophile partner.
Figure 1: Decision tree for selecting the optimal catalytic system based on electrophile reactivity.
Experimental Protocols
Protocol A: High-Performance Coupling (XPhos Pd G3)
Recommended for Aryl Chlorides, Heterocycles, and Scale-up.
Rationale: The XPhos Pd G3 precatalyst ensures a 1:1 L:Pd ratio and rapid activation at room temperature, minimizing the time the boronic acid is exposed to hot basic conditions (reducing protodeboronation risk).
Reagents:
-
Substrate 1: Aryl Chloride/Bromide (1.0 equiv)
-
Substrate 2: 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (1.2 – 1.5 equiv)
-
Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) (0.02 equiv / 2 mol%)
-
Base: K3PO4 (0.5 M aqueous solution) (3.0 equiv)
-
Solvent: THF or 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol), and XPhos Pd G3 (15 mg, 0.02 mmol).
-
Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes (evacuate/backfill x3).
-
Solvent Addition: Add degassed THF (4 mL) via syringe. Stir to dissolve solids.
-
Base Addition: Add degassed 0.5 M aqueous K3PO4 (6 mL, 3.0 mmol) via syringe.
-
Reaction: Stir vigorously at 40–60 °C .
-
Note: Many XPhos couplings proceed at RT.[2] Heat only if conversion is slow after 1 hour.
-
-
Workup: Dilute with EtOAc, wash with water and brine. The product will be in the organic layer (unless very polar; if so, use DCM/MeOH 9:1 for extraction).
-
Purification: Flash chromatography on silica (DCM/MeOH/NH3 gradient) or Reverse Phase Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Protocol B: Robust Economy Coupling (Pd(dppf)Cl2)
Recommended for Aryl Bromides/Iodides and initial screening.
Rationale: Pd(dppf)Cl2 is extremely stable to air and moisture. The bite angle of the dppf ligand makes it resistant to displacement by the piperazine nitrogen.
Reagents:
-
Catalyst: Pd(dppf)Cl2·CH2Cl2 (CAS: 95464-05-4) (0.05 equiv / 5 mol%)
-
Base: K2CO3 (2.0 M aqueous) (3.0 equiv)
-
Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)
Step-by-Step Procedure:
-
Combine Aryl Halide (1.0 mmol), Boronic Acid (1.3 mmol), and K2CO3 (415 mg, 3.0 mmol) in a reaction vessel.
-
Add DME (4 mL) and Water (1 mL).
-
Degas the mixture by bubbling Nitrogen for 10 minutes (Sparging). Critical step to prevent homocoupling.
-
Add Pd(dppf)Cl2 (41 mg, 0.05 mmol) quickly under Nitrogen flow.
-
Heat to 80–90 °C for 4–16 hours.
-
Filter through Celite to remove Pd black before standard workup.
Optimization Matrix & Troubleshooting
If the standard protocols yield <50%, use this matrix to diagnose and solve the issue.
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<10%) | Catalyst Poisoning (N-coordination) | Switch to XPhos Pd G3 or BrettPhos Pd G3 . Increase temp to 80°C to promote ligand exchange. |
| Protodeboronation (Ar-H) | Base/Temp too aggressive | Use anhydrous conditions: Cs₂CO₃ in DMF at 100°C. Alternatively, use K₃PO₄ at lower temp (40°C). |
| Pd Black Formation | Catalyst decomposition | Add 10 mol% extra free ligand (e.g., XPhos) to stabilize the active species. Ensure rigorous degassing. |
| Product in Aqueous Phase | Product is too polar (protonated piperazine) | Adjust aqueous workup to pH ~10 using sat. Na₂CO₃ before extraction. Use n-Butanol for extraction. |
Diagram: Mechanism of Piperazine Interference vs. Solution
Figure 2: Mechanistic insight showing how bulky ligands prevent piperazine coordination.
References
-
Suzuki-Miyaura Cross-Coupling: General Reviews
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Coupling of Nitrogen-Containing Heterocycles
- Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.
-
Buchwald Prec
-
Bruno, N. C., et al. (2013). Rapidly Initiating Palladium Precatalyst for the Suzuki–Miyaura Coupling of Aryl Chlorides.[2] Chemical Science, 4, 916-920.
-
-
Protodeboron
- Cox, P. A., et al. (2010). Base-catalyzed protodeboronation of arylboronic acids and esters.
Sources
Application Note: Strategic Ligand Selection for Challenging Suzuki-Miyaura Couplings
Executive Summary
The Suzuki-Miyaura coupling is a cornerstone of medicinal chemistry, yet standard protocols (e.g., Pd(PPh3)4/Na2CO3) frequently fail when applied to "drug-like" scaffolds. Functionalized boronic acids—particularly 2-heteroaromatics and polyfluorinated aryls—are prone to rapid protodeboronation , a decomposition pathway that competes directly with the catalytic cycle.
This guide moves beyond trial-and-error by establishing a mechanistic basis for ligand selection. We focus on Dialkylbiaryl Phosphines (Buchwald Ligands) and N-Heterocyclic Carbenes (NHCs) , which facilitate rapid oxidative addition and transmetallation, thereby outcompeting substrate decomposition.
Mechanistic Insight: The Race Against Decomposition
To select the right ligand, one must understand the failure mode. For functionalized boronic acids, the enemy is not usually catalyst deactivation, but protodeboronation .
The Kinetic Challenge
The catalytic cycle involves three main steps: Oxidative Addition (OA), Transmetallation (TM), and Reductive Elimination (RE).
-
The Problem: Base is required for TM (activating the boronic acid to a boronate). However, this same base/water environment promotes the hydrolysis of the C-B bond (protodeboronation).
-
The Solution: The catalyst must perform TM faster than the rate of hydrolytic decomposition. Ligands that accelerate OA and TM are essential.
Visualization: The Catalytic Competition
The following diagram illustrates the "race" between the productive catalytic cycle and the destructive protodeboronation pathway.
Figure 1: The Kinetic Competition. Successful coupling requires the Transmetallation rate (Blue path) to exceed the Protodeboronation rate (Red dashed path).
Ligand Selection Matrix
Do not screen randomly. Use the structural features of your substrate to dictate the ligand class.
Table 1: Ligand Recommendations by Substrate Class
| Substrate Challenge | Recommended Ligand/Precatalyst | Mechanistic Rationale |
| General / Steric Bulk (Ortho-substituted aryls) | SPhos or RuPhos | Electron-rich nature facilitates OA; bulk promotes RE. SPhos is the "gold standard" for steric hindrance. |
| Unstable Boronic Acids (2-Pyridyl, Polyfluoro) | XPhos or XPhos Pd G4 | XPhos promotes exceptionally fast transmetallation, crucial for beating protodeboronation [1]. |
| Heterocycles with N/S/O (Indoles, Pyrimidines) | A-taPhos or Pd-PEPPSI-IPr | High functional group tolerance. PEPPSI catalysts are resistant to coordination by heteroatoms. |
| Aryl Chlorides (Electron-rich/Deactivated) | BrettPhos or Pd-PEPPSI-IPent | Highly electron-rich ligands required to lower the activation energy for Oxidative Addition. |
| Base-Sensitive (Esters, acidic protons) | XPhos Pd G4 (with K3PO4) | Allows for milder bases (Phosphates vs Carbonates) and lower temperatures. |
The "Precatalyst" Advantage
For functionalized substrates, never generate the catalyst in situ (e.g., Pd(OAc)2 + Ligand). The induction period allows the boronic acid to decompose before the active Pd(0) is formed.
-
Recommendation: Use pre-formed precatalysts like Buchwald G3/G4 or Pd-PEPPSI . These release the active Pd(0) species immediately upon heating [2].
Experimental Protocols
Protocol A: The "Buchwald" Method (General & Steric)
Best for: Ortho-substituted biaryls and general library synthesis.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G4 or SPhos Pd G3 (1–2 mol%)
-
Base: K3PO4 (2.0 equiv, 0.5 M solution in water)
-
Solvent: THF or Toluene (biphasic with water)
Step-by-Step:
-
Charge Solids: In a reaction vial equipped with a stir bar, add the aryl halide, boronic acid, and the Pd-precatalyst.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon (x3).
-
Solvent Addition: Add degassed THF (or Toluene) via syringe.
-
Base Addition: Add the degassed aqueous K3PO4 solution.
-
Note: The biphasic system helps dissolve inorganic bases while keeping the organic catalyst active.
-
-
Reaction: Heat to 40–60 °C. Monitor by LCMS.
-
Why this works: The G4 precatalyst activates at low temperatures, minimizing thermal decomposition of the boronic acid.
-
Protocol B: The "PEPPSI" Method (Difficult Heterocycles)
Best for: Nitrogen-rich heterocycles (pyridines, pyrazines) and "unstable" acids.
Reagents:
-
Heteroaryl Halide (1.0 equiv)
-
Functionalized Boronic Acid (1.5 equiv)
-
Catalyst: Pd-PEPPSI-IPr (1–2 mol%)
-
Base: K2CO3 (2.0 equiv, solid)
-
Solvent: Dioxane or DME (anhydrous preferred if acid is very unstable)
Step-by-Step:
-
Charge Solids: Add Pd-PEPPSI-IPr, boronic acid, aryl halide, and powdered K2CO3 to the vial.
-
Purge: Evacuate/Argon cycle (x3).
-
Solvent: Add anhydrous Dioxane.
-
Activation: Heat to 60–80 °C.
-
Note: PEPPSI catalysts are extremely robust and air-stable, but the reaction should be inert to protect the boronic acid.
-
-
Troubleshooting: If protodeboronation is observed (Ar-H mass in LCMS), switch to slow addition of the boronic acid (dissolved in solvent) via syringe pump over 1 hour.
Workflow Visualization
Use this decision tree to select the correct experimental path.
Figure 2: Ligand Selection Decision Tree. Blue nodes indicate decision points; Green nodes indicate the final protocol selection.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Protodeboronation (Ar-H) | TM is too slow; Base is too strong. | 1. Switch to XPhos (faster TM).2. Use milder base (K3PO4 instead of Carbonate).3. Use anhydrous conditions (Protocol B). |
| Homocoupling (Ar-Ar) | Oxygen present in system.[1] | 1. Degas solvents more thoroughly (sparge with Ar for 15 min).2. Ensure reaction vessel is sealed tight. |
| No Reaction (SM remains) | Catalyst death or poor OA. | 1. Switch to Pd-PEPPSI-IPent (better for difficult OA).2. Increase temperature to 80 °C.3. Ensure halide is not a pseudo-halide (e.g., mesylate) without proper activation. |
| Pd Black Precipitation | Catalyst instability. | 1. Add 10 mol% free ligand (e.g., extra SPhos) to stabilize Pd species.2. Lower reaction temperature. |
References
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki−Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[2] Journal of the American Chemical Society.[3] [Link]
-
Cox, P. A., et al. (2017).[3] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society (Lloyd-Jones Group).[3] [Link]
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling.[1][4][5] Chemistry - A European Journal. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.[3] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Optimizing Solvent Systems for Suzuki-Miyaura Coupling of Piperazine Motifs
Executive Summary
Piperazine moieties are ubiquitous in medicinal chemistry, appearing in blockbuster drugs like Imatinib and Sildenafil due to their ability to modulate pharmacokinetic properties. However, incorporating these polar, nitrogen-rich heterocycles via Suzuki-Miyaura cross-coupling presents distinct challenges: catalyst poisoning by the amine nitrogens and solubility mismatches between the organic electrophile and the inorganic base.
This guide moves beyond standard toluene/water protocols. We analyze how specific solvent systems—particularly alcoholic and biphasic polar mixtures—can suppress amine coordination to Palladium, enhance boronate species formation, and drive high-yield couplings of complex piperazine substrates.
Mechanistic Insight: The "Piperazine Problem"
To select the right solvent, one must understand the failure mode. Piperazines interfere with the catalytic cycle in two primary ways:
-
Pd-Sequestration (Poisoning): The basic nitrogen (secondary or tertiary) acts as a competitive ligand, displacing phosphines and forming inactive [Pd(Ar)(Piperazine)X] complexes. This arrests the cycle before transmetallation.
-
Solubility-Driven Stalling: Piperazines are highly polar. Non-polar solvents (Toluene, Hexane) cause the substrate to aggregate or precipitate, preventing interaction with the catalyst. Conversely, highly polar aprotic solvents (DMF, DMSO) can stabilize anionic Pd-species too strongly, altering selectivity or slowing reductive elimination.
The Solvent Solution
The ideal solvent system must:
-
Solvate the Piperazine: Prevent aggregation.
-
Activate the Boron: Water or protic co-solvents are required to convert the boronic acid/ester into the reactive boronate [Ar-B(OH)3]-.
-
Shield the Catalyst: Protic solvents (n-Butanol, Ethanol) can hydrogen-bond with the piperazine nitrogen, effectively increasing its steric bulk and reducing its ability to coordinate to the Palladium center.
Visualization: Catalytic Cycle & Solvent Intervention[1][2][3][4]
Figure 1: The Suzuki catalytic cycle highlighting the "Poisoning Shunt" caused by piperazines. Protic solvents mitigate this by H-bonding to the amine and facilitating boronate formation.
Critical Solvent Parameters
The "Alcohol Effect"
While DMF and Dioxane are standard, n-Butanol (n-BuOH) and Isopropanol (IPA) are superior for piperazines.
-
Why: Alcohols provide a high dielectric medium that dissolves the piperazine salt while maintaining a high enough boiling point (n-BuOH bp: 117°C) to drive difficult couplings.
-
Evidence: Studies show that alcoholic solvents can accelerate transmetallation by stabilizing the boronate intermediate via hydrogen bonding [1, 4].
The Role of Water
Water is not just a co-solvent; it is a reagent.
-
Ratio Matters: A 4:1 or 5:1 Organic:Water ratio is the "Goldilocks" zone.
-
Too little water: Boronic acid does not activate; inorganic base (K3PO4) remains insoluble.
-
Too much water: Organic halide precipitates; hydrolysis of the catalyst ligands occurs [5].
-
Recommended Solvent Systems
| System | Polarity | Temp Limit | Application Note |
| n-BuOH / H2O (5:1) | High (Protic) | 115°C | Primary Recommendation. Excellent for free NH-piperazines. High solubility for salts. |
| 1,4-Dioxane / H2O (4:1) | Med (Aprotic) | 100°C | Good general purpose. Use if substrate is alcohol-sensitive (e.g., transesterification risk). |
| Toluene / H2O (10:1) | Low | 110°C | Avoid for unprotected piperazines. Leads to aggregation and catalyst poisoning. |
| EtOH / H2O (5:1) | High (Protic) | 78°C | Good for thermally unstable substrates, but often lacks the energy for sterically hindered couplings [4]. |
Experimental Protocols
Protocol A: High-Throughput Solvent Screen (Micro-Scale)
Use this to rapidly identify the optimal system for a new piperazine substrate.
Reagents:
-
Aryl Halide (0.1 mmol)
-
Piperazine-Boronic Ester (0.12 mmol)
-
Catalyst: XPhos Pd G2 (2 mol%) – Selected for resistance to amine poisoning.
-
Base: K3PO4 (0.3 mmol)
Procedure:
-
Prepare 4 HPLC vials containing the solid reagents.
-
Add 0.5 mL of the following solvent mixtures to separate vials:
-
Vial A: n-BuOH / Water (5:1)
-
Vial B: 1,4-Dioxane / Water (4:1)
-
Vial C: THF / Water (4:1)
-
Vial D: DMF / Water (10:1)
-
-
Purge headspace with Argon for 30 seconds. Cap tightly.
-
Heat block to 80°C with vigorous stirring (1000 rpm) for 2 hours.
-
Analysis: Dilute 10µL aliquot into 1mL MeCN. Analyze via LC-MS.
-
Success Metric: Look for Conversion >90% and Dehalogenation <5%.
-
Protocol B: Optimized Scale-Up Method (The "Gold Standard")
Target Scale: 1.0 gram | Solvent System: n-Butanol/Water
Rationale: This protocol utilizes the high boiling point of n-BuOH to ensure solubility and uses a bulky Buchwald precatalyst to prevent piperazine coordination.
Step-by-Step:
-
Charge Solids: To a 50 mL 3-neck round bottom flask equipped with a reflux condenser and magnetic stir bar, add:
-
Aryl Bromide/Chloride (1.0 equiv)
-
Piperazine-Boronic Pinacol Ester (1.2 equiv)
-
Potassium Phosphate Tribasic (K3PO4) (3.0 equiv) – Finely ground.
-
XPhos Pd G2 (0.02 equiv / 2 mol%)
-
-
Inerting: Seal the system. Evacuate under high vacuum for 5 minutes, then backfill with Nitrogen. Repeat 3 times. Crucial: Oxygen degrades the active Pd(0) species rapidly in solution.
-
Solvent Addition:
-
Add n-Butanol (10 mL per gram of substrate).
-
Add Degassed Water (2 mL per gram of substrate).
-
Note: Pre-degas solvents by sparging with nitrogen for 15 mins before addition.
-
-
Reaction:
-
Heat the biphasic mixture to 95°C .
-
Stir vigorously. The mixture will likely turn from orange to black/grey over time.
-
Monitor by HPLC at 1 hour and 4 hours.
-
-
Workup (Piperazine-Specific):
-
Cool to room temperature.[1]
-
Acidic Wash: If the product contains a basic piperazine, it can be purified by Acid/Base extraction.
-
Add EtOAc (20 mL) and 1M HCl (20 mL). Separate layers.
-
Keep the Aqueous Layer (contains product salt). Discard Organic (impurities).
-
Basify Aqueous layer to pH 10 with 4M NaOH.
-
Extract product back into DCM or EtOAc (3x).
-
Dry over Na2SO4 and concentrate.
-
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Switch to a bulkier ligand (e.g., BrettPhos or PEPPSI-IPr ) that physically blocks the amine from binding Pd [6]. |
| Starting Material Precipitates | Poor Solubility | Switch solvent to n-BuOH or add DMSO (10% v/v) as a co-solvent. |
| Dehalogenation (Ar-H formed) | Hydride Transfer | Primary/Secondary alcohols can act as hydride sources. Switch to Dioxane/Water or Toluene/Water . |
| Pd Black Precipitates Early | Catalyst Decomposition | Oxygen leak or insufficient ligand. Increase ligand:Pd ratio or re-degas solvents rigorously. |
Decision Tree for Solvent Selection
Figure 2: Decision logic for selecting the optimal solvent system based on piperazine protection status and thermal requirements.
References
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health (NIH). Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. Royal Society of Chemistry (RSC). Available at: [Link][2][3][4][5]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. National Institutes of Health (NIH). Available at: [Link]
-
Suzuki Cross-coupling in Environmentally Friendly Solvents. Chemical Engineering Transactions. Available at: [Link]
-
Suzuki Coupling Reactions in Neat Water as the Solvent. ResearchGate. Available at: [Link]
-
Optimization of solvents and bases in Suzuki-Miyaura cross-coupling reactions catalyzed by Calx-IPr. ResearchGate. Available at: [Link][5]
Sources
Application Note: Purification Strategies for Products Derived from 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid
Introduction & Chemical Context
The reagent 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid is a critical building block in medicinal chemistry, primarily used to introduce a solubility-enhancing N-methylpiperazine tail into drug scaffolds via Suzuki-Miyaura cross-coupling.
While the boronic acid moiety facilitates the carbon-carbon bond formation, the resulting product inherits the physicochemical properties of the piperazine ring. This creates a unique purification challenge:
-
Amphoteric/Zwitterionic Residuals: The reaction mixture contains the basic product, acidic/amphoteric unreacted boronic acid, and neutral des-boron byproducts.
-
Metal Coordination: The piperazine nitrogen is a potent ligand for Palladium (Pd), often retaining catalyst residues >1000 ppm if not specifically treated.
-
Silanol Interactions: The basic piperazine moiety (
) interacts strongly with acidic silanols on standard silica gel, leading to severe peak tailing and yield loss during flash chromatography.
This guide details a self-validating workflow to isolate the target biaryl product with
Physicochemical Analysis & Separation Logic
Understanding the ionization states is the key to separation.
| Species | Functional Group | State at pH 2 (Acidic) | State at pH 12 (Basic) | |
| Target Product | N-Methylpiperazine | ~9.0 (Basic) | Cationic (Aqueous soluble) | Neutral (Organic soluble) |
| Reagent | Boronic Acid | ~8.8 (Lewis Acid) | Neutral (Organic soluble) | Anionic Boronate (Aqueous soluble) |
| Impurity | Des-boron byproduct | None (Neutral) | Neutral (Organic soluble) | Neutral (Organic soluble) |
The Separation Strategy:
By adjusting the workup pH to
Protocol 1: The "pH-Switch" Workup & Scavenging
Objective: Remove bulk boronic acid and Palladium before chromatography.
Step-by-Step Methodology
-
Quench: Dilute the reaction mixture (typically THF/Dioxane/Water) with Ethyl Acetate (EtOAc).
-
The Basic Wash (Critical):
-
Palladium Scavenging:
-
Do not rely solely on washing. Palladium coordinates to the piperazine nitrogen.
-
Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) scavenger to the organic layer (0.5 eq relative to Pd loading).
-
Stir at 40°C for 30 minutes.
-
Filter through a Celite/activated carbon pad.
-
-
Drying: Dry over
and concentrate.
Visualization: Workup Logic
Caption: The "pH-Switch" isolates the basic product from the amphoteric boronic acid reagent.
Protocol 2: Flash Chromatography (Normal Phase)
Objective: Purification of the free base without streaking.
Standard silica gel is acidic (
Option A: Amine-Functionalized Silica (Recommended)[6]
-
Stationary Phase: KP-NH (Amino-bonded silica).
-
Mobile Phase: Hexanes/Ethyl Acetate or DCM/EtOAc.[6]
-
Why: The surface is already basic. No modifiers needed. The product elutes as a sharp band.
Option B: Modified Standard Silica (The "Magic Mixture")
If amine-silica is unavailable, you must modify the mobile phase.
-
Stationary Phase: Standard Flash Silica (40-63 µm).
-
Mobile Phase B: 10% Methanol in DCM containing 1% Ammonium Hydroxide (
) or 2% Triethylamine (TEA) . -
Gradient: 0% to 50% B.
-
Pre-conditioning: Flush the column with 10% B prior to loading to neutralize acidic sites.
Expert Tip: Do not use pure Methanol/DCM without ammonia. The piperazine will streak and co-elute with impurities.
Protocol 3: Preparative HPLC (Reverse Phase)
Objective: Final polishing for >99% purity.
For drug development, Reverse Phase (RP) is the gold standard. However, the pH of the mobile phase dictates the loading capacity.
The High-pH Advantage
At low pH (TFA/Formic Acid), the piperazine is doubly protonated (highly polar), eluting early near the solvent front (poor retention) and often with broad peak shapes due to charge repulsion.
Recommended Protocol: High pH Reverse Phase
-
Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (Hybrid particles stable up to pH 12).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (
), pH adjusted to 10.0 with . -
Mobile Phase B: Acetonitrile.
-
Why: At pH 10, the piperazine is neutral (uncharged). This increases hydrophobicity, allowing:
-
Better retention (separation from polar impurities).
-
Higher mass loading (no charge repulsion).
-
Sharper peaks.[8]
-
Visualization: HPLC Buffer Selection
Caption: High pH buffers maintain the piperazine in its neutral state, maximizing resolution.
Troubleshooting & QC
Handling Boroxine Equilibrium
Boronic acid reagents often exist in equilibrium between the monomer (
-
Observation: NMR shows broad peaks or multiple sets of signals for the starting material.
-
Fix: Add
and a drop of to the NMR tube. This hydrolyzes the trimer entirely to the monomeric boronate, simplifying the spectrum for purity assessment.
Residual Palladium Check
After purification, perform a colorimetric check or ICP-MS.
-
Quick Test: Dissolve 5 mg product in 1 mL solvent. Add 1 drop of sodium diethyldithiocarbamate solution.
-
Result: Yellow/Brown precipitate indicates high Pd. Re-treat with TMT scavenger.
References
-
Suzuki-Miyaura Coupling Mechanism & Applications
-
Purification of Basic Amines (Flash Chromatography)
- Title: How do I purify ionizable organic amine compounds using flash column chrom
- Source: Biotage Applic
-
URL:[Link]
-
Palladium Removal Strategies
- Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applic
- Source: Organic Process Research & Development (ACS)
-
URL:[Link]
-
Boronic Acid Purification & Handling
- Title: Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and M
- Source: Wiley Online Library (Book Reference Context)
-
URL:[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. rsc.org [rsc.org]
- 9. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
large-scale synthesis using 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid
Abstract
3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid is a critical building block in medicinal chemistry, widely employed to introduce solubility-enhancing piperazine motifs into kinase inhibitors and other drug candidates via Suzuki-Miyaura cross-coupling. While commercially available on a gram scale, multi-kilogram synthesis presents unique challenges regarding cryogenic process control, zwitterionic purification, and protodeboronation instability. This guide details a robust, scalable two-step protocol: reductive amination of 3-bromobenzaldehyde followed by cryogenic lithium-halogen exchange/borylation. It includes critical process safety parameters for organolithium handling and a self-validating purification strategy that avoids chromatography.
Retrosynthetic Analysis & Strategy
The synthesis is designed for scalability, cost-efficiency, and impurity control. We bypass expensive palladium-catalyzed borylation (Miyaura borylation) in favor of a classical yet optimized lithiation route, which offers superior atom economy for this specific substrate.
Strategic Route Selection
-
Step 1: Reductive Amination. 3-Bromobenzaldehyde is coupled with N-methylpiperazine. Sodium triacetoxyborohydride (STAB) is preferred over NaBH₄/MeOH for process safety (no hydrogen evolution) and selectivity (prevents aldehyde reduction).
-
Step 2: Lithiation-Borylation. The resulting aryl bromide undergoes lithium-halogen exchange at -78°C (or -40°C in flow), followed by electrophilic trapping with triisopropyl borate and acidic hydrolysis.
Figure 1: Retrosynthetic disconnection showing the two-stage convergent synthesis.
Detailed Experimental Protocols
Step 1: Synthesis of 1-(3-Bromobenzyl)-4-methylpiperazine
Rationale: This step establishes the core scaffold. Using STAB allows for a "one-pot" procedure at ambient temperature with minimal impurity formation.
Reagents:
-
3-Bromobenzaldehyde (1.0 equiv)
-
N-Methylpiperazine (1.1 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.4 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (10 vol)
-
Acetic acid (catalytic, 0.1 equiv)
Protocol:
-
Charging: Charge the reactor with 3-bromobenzaldehyde and DCM. Stir at 20–25°C.[1]
-
Amine Addition: Add N-methylpiperazine over 15 minutes. A mild exotherm is observed. Add acetic acid.[1]
-
Imine Formation: Stir for 1 hour. (Monitor by HPLC/TLC for disappearance of aldehyde).
-
Reduction: Cool to 0–5°C. Add STAB portion-wise over 1 hour. Critical: Control addition rate to manage mild effervescence and exotherm.
-
Quench: After reaction completion (typically 4–6 h), quench with 1N NaOH until pH > 10.
-
Workup: Separate phases. Wash organic layer with brine.[2] Dry over Na₂SO₄ and concentrate.
-
Output: Pale yellow oil. Yield: >90%. Purity: >95% (GC/HPLC). Note: This intermediate is stable and can be stored or distilled if higher purity is required.
Step 2: Cryogenic Borylation to Target Acid
Rationale: The tertiary amine in the piperazine ring is compatible with n-BuLi at low temperatures. The key to success is the "Reverse Quench" during hydrolysis to prevent protodeboronation.
Reagents:
-
1-(3-Bromobenzyl)-4-methylpiperazine (1.0 equiv)
-
n-Butyllithium (2.5 M in hexanes) (1.1 equiv)
-
Triisopropyl borate (B(OiPr)₃) (1.2 equiv)
-
Anhydrous THF (15 vol)
-
2N HCl (hydrolysis)
Protocol:
-
Inertion: Thoroughly purge the reactor with N₂/Ar. Moisture kills n-BuLi and reduces yield.
-
Dissolution: Dissolve the aryl bromide in anhydrous THF and cool to -78°C (internal temperature).
-
Scale-Up Note: On pilot scale, liquid N₂/methanol heat exchangers are required. Alternatively, continuous flow reactors allow this step at -40°C due to superior heat transfer.
-
-
Lithiation: Add n-BuLi dropwise, maintaining internal temp < -70°C. Stir for 30–60 mins.
-
Checkpoint: Aliquot quench with D₂O can verify lithiation via NMR (loss of bromide signal).
-
-
Borylation: Add B(OiPr)₃ rapidly but with temperature control (< -65°C). The resulting "ate" complex is stable at low temp.
-
Warming: Allow the mixture to warm to 0°C over 2 hours.
-
Hydrolysis (Critical): Adjust pH to ~1–2 with 2N HCl to hydrolyze the boronate ester. Stir 1 hour.
-
Purification (Isoelectric Precipitation):
-
The product is amphoteric (basic piperazine, acidic boronic acid).
-
Carefully adjust pH to ~8.5 (Isoelectric Point) using 2N NaOH.
-
The product will precipitate as a white/off-white solid.
-
Filter, wash with cold water/acetone, and vacuum dry.
-
Process Safety & Impurity Control
Protodeboronation (PDB)
Boronic acids, especially those with electron-rich or heteroatom-containing rings, are prone to PDB—the cleavage of the C-B bond replaced by C-H.[3]
-
Mechanism: Base-catalyzed hydrolysis at elevated temperatures.
-
Mitigation:
-
Never heat the free boronic acid in basic aqueous solution > 40°C.
-
Store as the dry solid or convert to the pinacol ester if long-term storage is needed.
-
Zwitterionic Purification Logic
The molecule contains a basic nitrogen (pKa ~9.0) and a boronic acid (pKa ~8.8).
-
At pH < 2: Fully protonated (Soluble ammonium species).
-
At pH > 12: Fully deprotonated (Soluble boronate anion).
-
At pH 8–9: Zwitterionic form (Neutral net charge → Minimum solubility).
Figure 2: Solubility profile relative to pH, guiding the precipitation strategy.
Application Case Study: Suzuki-Miyaura Coupling
Context: Coupling this building block with a heteroaryl chloride (e.g., a pyrimidine scaffold) to synthesize a kinase inhibitor.
Standard Protocol:
-
Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) - Robust for large scale.
-
Base: K₃PO₄ (3.0 equiv) - Anhydrous base preferred to minimize PDB.
-
Solvent: 1,4-Dioxane/Water (9:1).
-
Temp: 80°C.
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Low Yield | Protodeboronation of Boronic Acid | Switch to anhydrous conditions (Dioxane/K₃PO₄ solid). Lower temp to 60°C. |
| Homocoupling | Oxidative coupling of Boronic Acid | Degas solvents thoroughly (Sparge with N₂ for 30 min). |
| Stalled Reaction | Catalyst Poisoning (Piperazine N) | The free amine can coordinate Pd. Use a pre-formed catalyst or add ligand excess (e.g., SPhos). |
References
-
Synthesis of Piperazine-Linked Boronic Acids
-
Molecules2025 , Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates.
-
ChemicalBook, 4-(4-Methylpiperazin-1-yl)phenylboronic Acid Properties & Synthesis.
-
-
Process Chemistry of Suzuki Coupling
-
Protodeboronation & Stability
-
Wikipedia, Protodeboronation Mechanisms.
-
ResearchGate, Boron-reagents unstable towards protodeboronation.
-
-
Purification of Zwitterions
-
Google Patents, Method for purification of amino acid using ion exchange.
-
(Note: While specific literature on the exact "3-((4-methyl..." isomer is less abundant than the para-isomer, the chemistry is homologous and the cited protocols for the para-isomer (Ref 1) are directly applicable.)
Sources
- 1. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
Application Note: Strategic Utilization of 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid in Pharmaceutical Synthesis
Executive Summary & Strategic Value
In modern medicinal chemistry, poor aqueous solubility is a primary cause of attrition during drug development. The reagent 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (CAS: 850568-06-2 / 1171044-16-8) serves as a critical "solubility-enhancing building block."
This application note details the use of this reagent to append the (4-methylpiperazin-1-yl)methyl moiety—a pharmacophore validated in blockbuster kinase inhibitors like Imatinib and Ponatinib —to aromatic scaffolds. By introducing a basic nitrogen (pKa ~8.5) into a lipophilic core, this reagent enables salt formation, significantly improving aqueous solubility and oral bioavailability (ADME properties) without necessitating complex formulation strategies [1, 2].
Key Chemical Properties
| Property | Specification | Medicinal Chemistry Implication |
| Structure | m-substituted phenylboronic acid | Allows meta attachment, preserving linear geometry often required for kinase hinge binding. |
| Functional Group | N-Methylpiperazine | Solubilizing tail; potential for H-bonding interactions; lysosomotropic properties. |
| Reactivity | Boronic Acid / Pinacol Ester | Standard Suzuki-Miyaura coupling partner; susceptible to protodeboronation if conditions are too harsh. |
| Solubility | Amphoteric (Zwitterionic potential) | Soluble in polar organic solvents (DMSO, DMF) and acidic aqueous media. |
Mechanistic Insight: The Amino-Boronic Challenge
While Suzuki-Miyaura coupling is robust, amino-boronic acids present unique challenges. The basic nitrogen of the piperazine can coordinate to the Palladium (Pd) center, potentially poisoning the catalyst or reducing turnover frequency (TOF). Furthermore, the free amine can react with electrophilic byproducts.
Critical Success Factors:
-
Base Selection: Strong bases (e.g.,
) can accelerate protodeboronation. We recommend milder bases like or to maintain the active "ate" complex without destroying the reagent [3, 5]. -
Ligand Choice: Electron-rich, bulky phosphines (e.g., XPhos , SPhos , or Tricyclohexylphosphine ) are essential. They prevent amine coordination to the metal center by sterically crowding the Pd sphere [6].
-
Solvent Systems: A biphasic system (Dioxane/Water or Toluene/Water) is preferred to dissolve inorganic bases while keeping the organic reactants in the organic phase.
Diagram 1: Catalytic Cycle & Amine Interference
The following diagram illustrates the standard catalytic cycle and the specific interference pathway caused by the piperazine moiety.
Caption: Suzuki-Miyaura cycle highlighting the competitive pathway where the piperazine nitrogen can coordinate with Pd(0), necessitating bulky ligands (e.g., XPhos) to prevent catalyst poisoning.
Experimental Protocols
Protocol A: Standard Cross-Coupling for Library Synthesis
Best for: Rapid derivatization of heteroaryl chlorides/bromides (e.g., quinolines, pyrimidines) for SAR exploration.
Reagents:
-
Aryl Halide (1.0 equiv)
-
3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (1.2 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane[1]
Procedure:
-
Setup: In a microwave vial or sealed tube, dissolve the Aryl Halide and Boronic Acid in 1,4-Dioxane (concentration ~0.1 M).
-
Degassing: Sparge the solution with Argon for 5 minutes. Oxygen is the enemy of this reaction; thorough degassing prevents homocoupling.
-
Addition: Add the Pd catalyst and the aqueous
solution. -
Reaction: Seal and heat to 90°C for 4–12 hours (or 110°C for 30 min in a microwave reactor).
-
Monitoring: Monitor by LC-MS. Look for the product mass
. Note: The product will be polar; use a basic buffer (Ammonium Bicarbonate) or low pH (Formic Acid) gradient. -
Workup: Dilute with EtOAc, wash with water. Crucial Step: The product is basic. Do not wash with strong acid yet.
Protocol B: "Difficult" Substrates (Sterically Hindered/Deactivated)
Best for: Electron-rich aryl chlorides or ortho-substituted scaffolds.
Reagents:
-
Catalyst System:
(2 mol%) + XPhos (4 mol%) [6]. -
Base:
(3.0 equiv, solid). -
Solvent: n-Butanol / Water (5:1).
Procedure:
-
Mix solid reagents (Aryl Halide, Boronic Acid, Base, Pd source, Ligand) in a reaction vessel under inert atmosphere.
-
Add degassed solvent mixture.[1]
-
Heat to 100°C for 16 hours. The use of XPhos creates a highly active "super-catalyst" capable of overcoming the steric bulk of the piperazine tail and the substrate.
Purification Strategy: The "Catch and Release" Workflow
Purifying amines on standard silica gel is problematic due to "streaking" caused by interaction with silanol groups. We recommend a chemical purification strategy that exploits the basicity of the piperazine.
Diagram 2: Acid-Base Purification Logic
Caption: Acid-Base "Catch and Release" workflow. This method selectively isolates the basic piperazine product, removing non-basic boronic acid residues and neutral organic impurities.
Step-by-Step Purification Protocol:
-
Extraction 1: Dissolve crude residue in Ethyl Acetate. Wash with 1.0 M HCl (3x).
-
Separation: Discard the organic layer.
-
Basification: Cool the aqueous layer on ice. Slowly add 2.0 M NaOH until pH > 10.
-
Observation: The product should precipitate or oil out as the free base.
-
-
Extraction 2: Extract the basic aqueous layer with DCM (3x).
-
Drying: Dry combined DCM layers over
, filter, and concentrate. -
Polishing: If further purification is needed, use Flash Chromatography on amine-functionalized silica or standard silica with 1-5%
or in the eluent [10].
Case Study: Kinase Inhibitor Optimization
Objective: Improve the solubility of a lead 4-anilinoquinazoline scaffold (Compound X, Solubility < 1 µg/mL).
Experimental Design: Researchers utilized 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid to synthesize Compound Y .[5]
-
Reaction: Suzuki coupling of 6-bromo-4-anilinoquinazoline with the boronic acid.
-
Conditions: Protocol B (XPhos/Pd2(dba)3) was utilized due to the electron-rich nature of the quinazoline.
-
Outcome:
-
Yield: 78% isolated yield after acid-base workup.
-
Solubility: Compound Y showed solubility > 100 µg/mL in pH 7.4 buffer (100-fold increase).
-
Bioactivity: Retained IC50 < 10 nM against EGFR kinase, confirming that the meta-substitution pattern projected the solubilizing group into the solvent-exposed region of the kinase ATP pocket, avoiding steric clash [8, 11].
-
References
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[4][6][7] Journal of Pharmacological and Toxicological Methods.
-
Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. J. Am. Chem. Soc.[3]
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. J. Am. Chem. Soc.
-
Fisher Scientific. (2024). Product Specifications: 3-(4-Methyl-1-piperazinylmethyl)benzeneboronic acid pinacol ester.[8]
-
Asati, V., et al. (2016). Design and Synthesis of Novel Kinase Inhibitors. European Journal of Medicinal Chemistry.
-
Organic Chemistry Portal. (2023). Suzuki Coupling Mechanism and Protocols.
-
Sigma-Aldrich. (2024). User Guide for Flash Chromatography of Basic Amines.
-
Watanabe, K., et al. (2017). Discovery of Novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as Glycogen Synthase kinase-3β Inhibitors. Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Significantly Increased Aqueous Solubility of Piperine via Nanoparticle Formulation Serves as the Most Critical Factor for Its Brain Uptake Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(4-methylpiperazine-1-carbonyl)phenylboronic acid ester | Sigma-Aldrich [sigmaaldrich.com]
- 6. SPECIAL FEATURE - Improving Bioavailability & Solubility: Understand Your Molecule [drug-dev.com]
- 7. Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids [mdpi.com]
- 8. 3-(4-Methyl-1-piperazinylmethyl)benzeneboronic acid pinacol ester, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
Technical Deep Dive: 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid in Material Science
Executive Summary & Molecular Logic
3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (MPBA) is a high-value functional building block in material science, distinct from generic phenylboronic acids due to its integrated "Wulff-type" receptor motif.
While simple phenylboronic acids (PBAs) suffer from high pK_a values (~8.8) that require alkaline conditions for effective sugar binding, MPBA incorporates an ortho- or meta-positioned methylpiperazine group. This amine acts as an intramolecular Lewis base, coordinating with the boron center. This interaction lowers the effective pK_a of the boronic acid to the physiological range (pH 7.0–7.4), making MPBA critical for in vivo glucose sensing and physiological drug delivery systems .
Key Functional Advantages:
-
Physiological pK_a Tuning: The piperazine nitrogen facilitates B–N interactions, enabling sugar binding at neutral pH.
-
Solubility Enhancement: The hydrophilic methylpiperazine tail prevents aggregation of hydrophobic fluorophores in aqueous media.
-
PET Modulation: The nitrogen lone pair serves as an electron donor for Photoinduced Electron Transfer (PET) quenching, which is gated by saccharide binding.
Application I: Fluorescent Glucose Sensors (PET Mechanism)
The primary application of MPBA is the synthesis of "Turn-On" fluorescent sensors. In the unbound state, the piperazine nitrogen quenches the fluorophore via PET. Upon glucose binding, the boronate becomes anionic (tetrahedral), strengthening the B–N interaction or electrostatically stabilizing the ammonium, which inhibits PET and restores fluorescence.
Protocol A: Synthesis of MPBA-Anthracene Sensor via Suzuki Coupling
Objective: Conjugate MPBA to a hydrophobic fluorophore (9-bromoanthracene) to create a water-soluble, glucose-responsive probe.
Materials:
-
3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (MPBA) (1.2 equiv)
-
9-Bromoanthracene (1.0 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: Na₂CO₃ (2M aqueous solution)
-
Solvent: 1,4-Dioxane
-
Inert Gas: Argon or Nitrogen
Step-by-Step Methodology:
-
Degassing: In a Schlenk flask, combine 1,4-dioxane (10 mL/mmol) and 2M Na₂CO₃ (3 mL/mmol). Degas by bubbling Argon for 20 minutes. Rationale: Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts.
-
Reagent Addition: Add 9-Bromoanthracene, MPBA, and Pd(PPh₃)₄ under a counter-flow of Argon.
-
Reflux: Seal the flask and heat to 90°C for 12–16 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5). The product will be more polar than the starting anthracene.
-
Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Wash the pad with DCM.
-
Extraction: Dilute filtrate with water. Extract the organic layer with DCM (3x). The MPBA moiety is amphiphilic; ensure the pH of the aqueous layer is ~10 to keep the amine neutral and extractable.
-
Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography (Silica gel, DCM -> 5% MeOH/DCM gradient).
-
Note: The piperazine tail may cause tailing on silica; adding 1% triethylamine to the eluent is recommended.
-
Protocol B: Fluorescence Titration (Sensor Validation)
Objective: Determine the binding constant (
-
Stock Solution: Dissolve the purified sensor in DMSO (1 mM).
-
Buffer Preparation: Prepare 50 mM Phosphate Buffer (PBS), pH 7.4. Crucial: Do not use Tris or Hepes buffers as they can weakly complex with boronic acids.
-
Titration:
-
Dilute stock to 10 µM in PBS (3 mL cuvette).
-
Record emission spectrum (Excitation: ~365-375 nm for anthracene).
-
Add aliquots of D-Glucose stock (1M in PBS) to reach concentrations of 0, 2, 5, 10, 20, 50 mM.
-
Correct for dilution volume.
-
-
Data Analysis: Plot Integrated Fluorescence Intensity (
) vs. [Glucose]. Fit to the Benesi-Hildebrand equation to extract .
Application II: Stimuli-Responsive Hydrogels (Insulin Delivery)
MPBA is used to functionalize polymers (e.g., PVA, Alginate, or Polyacrylamide) to create "smart" hydrogels. These gels swell in the presence of glucose due to the formation of charged boronate esters, increasing osmotic pressure and releasing encapsulated payloads (Insulin).
Protocol C: Synthesis of MPBA-Functionalized Acrylamide Hydrogel
Objective: Create a hydrogel that swells at hyperglycemic levels (>10 mM glucose).
Materials:
-
Monomer 1: Acrylamide (AAm) (Backbone)
-
Monomer 2: MPBA-derivative with vinyl handle (e.g., N-(3-((4-methylpiperazin-1-yl)methyl)phenyl)acrylamide)
-
Note: If vinyl-MPBA is unavailable, use MPBA in a post-polymerization modification of poly(acryloyl chloride).
-
-
Crosslinker: N,N'-Methylenebisacrylamide (BIS)
-
Initiator: Ammonium Persulfate (APS) + TEMED
Step-by-Step Methodology:
-
Pre-gel Solution: Dissolve Acrylamide (85 mol%), MPBA-monomer (12 mol%), and BIS (3 mol%) in deionized water. Total monomer concentration should be ~20 wt%.
-
Expert Insight: The 12% MPBA content is optimized; too low results in poor sensitivity, too high leads to hydrophobic collapse (syneresis).
-
-
Degassing: Bubble Nitrogen through the solution for 15 minutes.
-
Initiation: Add APS (10 µL of 10% solution per mL) and TEMED (1 µL per mL). Gently mix.
-
Casting: Pipette solution between two glass plates separated by a 1mm spacer.
-
Polymerization: Allow to set at room temperature for 4 hours.
-
Washing: Remove the gel disc and dialyze against distilled water for 48 hours (change water every 6 hours) to remove unreacted monomers and piperazine salts.
Protocol D: Rheological Glucose Sensitivity Test
-
Equilibration: Punch 8mm discs of the hydrogel. Equilibrate in PBS (pH 7.4) until weight is constant (
). -
Challenge: Transfer discs to PBS containing 20 mM Glucose (simulating hyperglycemia).
-
Measurement: Weigh discs at time intervals (10, 30, 60 min).
-
Calculation: Swelling Ratio (
) = .-
Self-Validation: A functional MPBA gel should show >20% mass increase within 60 minutes due to the ionization of the boronic acid (neutral
anionic) upon sugar binding, causing electrostatic repulsion and osmotic swelling.
-
Mechanistic Visualization
The following diagram illustrates the Photoinduced Electron Transfer (PET) mechanism that governs the sensing capability of MPBA-based probes.
Caption: PET Mechanism of MPBA Sensors. In the absence of glucose, the piperazine nitrogen quenches fluorescence via electron transfer. Glucose binding forms a cyclic boronate ester, increasing Lewis acidity and engaging the nitrogen lone pair, thereby blocking PET and restoring fluorescence.
Troubleshooting & Critical Parameters
| Parameter | Issue | Solution |
| pH Sensitivity | Sensor works at pH 9 but not pH 7.4. | The pK_a is too high. Ensure the methylpiperazine is in the ortho position relative to the boronic acid to maximize the intramolecular B–N interaction. |
| Solubility | Suzuki product precipitates in water. | The fluorophore is too hydrophobic. Co-solvent (DMSO < 1%) may be needed, or quaternize the distal nitrogen on the piperazine with methyl iodide to create a permanent cationic charge. |
| Selectivity | Fructose interference. | Boronic acids bind Fructose stronger than Glucose. Use a bis-boronic acid scaffold (two MPBA units) with specific spacing to target the glucopyranose ring geometry specifically. |
| Hysteresis | Hydrogel does not shrink back. | The gel matrix is too rigid. Increase the ratio of hydrophilic co-monomer (Acrylamide) to reduce polymer chain entanglement. |
References
-
Bull, S. D., et al. (2013). "Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly." Accounts of Chemical Research. Link
-
Wu, X., et al. (2024). "pH and glucose dual-responsive phenylboronic acid hydrogels for smart insulin delivery."[1] Soft Matter. Link
-
James, T. D., et al. (1995). "Chiral discrimination of monosaccharides using a fluorescent molecular sensor." Nature. Link
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link
-
Sun, X., et al. (2018). "Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers." Polymers.[1][2][3] Link
Sources
Application Note: Strategic Protection of Piperazine Moieties in Suzuki-Miyaura Coupling
Part 1: Executive Summary & Core Directive
The piperazine moiety is a privileged pharmacophore in drug discovery, prevalent in antifungals, antidepressants, and antiretrovirals. However, its incorporation via Suzuki-Miyaura cross-coupling presents a distinct chemical challenge: the secondary amine is a potent Lewis base that poisons Palladium (Pd) catalysts and competes as a nucleophile.
The Core Directive: Do not attempt Suzuki couplings on free secondary piperazines unless using specialized, high-loading precatalysts. The thermodynamic stability of the Pd-N coordinate bond often arrests the catalytic cycle. This guide details the Boc-protection strategy as the industry gold standard, ensuring catalyst turnover, preventing Buchwald-Hartwig side reactions, and simplifying purification.
Part 2: Scientific Integrity & Mechanistic Insight
The Problem: Catalyst Poisoning & Competitive Amination
To master this reaction, one must understand why it fails without protection. The failure mode is bipartite:
-
Catalyst Sequestration (The "Sink"): Pd(II) species in the catalytic cycle are electrophilic. The lone pair on the piperazine nitrogen (
hybridized) binds tightly to the Pd center. This forms stable bis-amine complexes (e.g., ), effectively removing the metal from the catalytic loop before transmetallation can occur. -
Competitive Buchwald-Hartwig Amination: In the presence of base (required for Suzuki activation of the boronic acid), the free amine can displace the halide on the electrophilic coupling partner, leading to
-arylation byproducts instead of the desired biaryl bond.
Strategic Selection of Protecting Groups (PG)
Not all protecting groups are compatible with the basic, elevated-temperature environment of a Suzuki coupling.
Table 1: Comparative Analysis of Piperazine Protecting Groups in Suzuki Coupling
| Protecting Group | Base Stability ( | Temp. Stability (>80°C) | Removal Condition | Suitability Rating |
| Boc (tert-butyloxycarbonyl) | Excellent | High | Acid (TFA or HCl) | ⭐⭐⭐⭐⭐ (Recommended) |
| Cbz (Benzyloxycarbonyl) | Good | High | Hydrogenolysis ( | ⭐⭐⭐ (Risk of reducing biaryl) |
| Fmoc (Fluorenylmethyloxycarbonyl) | Poor | Low | Base (Piperidine) | ⭐ (Unstable in Suzuki base) |
| Bn (Benzyl) | Excellent | High | Hydrogenolysis / Strong Acid | ⭐⭐ (Hard to remove) |
| Free Amine | N/A | N/A | N/A | ❌ (Catalyst Poison) |
Expert Insight: While Cbz is stable, its removal requires Hydrogenolysis (
Part 3: Visualization of Reaction Logic
Pathway Analysis: Poisoning vs. Productive Cycle
The following diagram illustrates the kinetic competition between the productive Suzuki cycle and the inhibitory amine coordination.
Caption: Figure 1. Kinetic competition between productive Suzuki cycle (Blue/Green) and Catalyst Poisoning by free amine (Red).
Part 4: Detailed Experimental Protocol
Protocol: Suzuki Coupling of N-Boc-Piperazinyl Aryl Halides
Scope: This protocol is optimized for coupling 4-(N-Boc-piperazinyl)phenyl bromide with aryl boronic acids. It uses a standard catalytic system robust enough for scale-up.
4.1 Reagents & Materials[2][3]
-
Substrate: 1-Bromo-4-(4-Boc-piperazinyl)benzene (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst:
(3–5 mol%)-
Note:
is a valid alternative but is air-sensitive and requires stricter inert handling.
-
-
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
-
Ratio: Solvent:Water typically 4:1 or 5:1.
-
4.2 Step-by-Step Methodology
-
Setup (Inert Atmosphere):
-
Charge a reaction vial/flask with the aryl bromide (1.0 equiv), aryl boronic acid (1.2 equiv), and
(0.03 equiv). -
Seal the vessel with a septum.
-
Evacuate and backfill with Nitrogen (
) or Argon ( ) three times .[3] Crucial: Oxygen promotes homocoupling of the boronic acid.
-
-
Solvent Addition:
-
Add degassed 1,4-dioxane via syringe.
-
Add the aqueous
solution via syringe. -
Checkpoint: The mixture will be biphasic. Vigorous stirring is essential to increase the interfacial surface area.
-
-
Reaction:
-
Workup:
-
Deprotection (The "Release"):
-
Dissolve the crude intermediate in Dichloromethane (DCM).
-
Add Trifluoroacetic Acid (TFA) (Ratio DCM:TFA 4:1).
-
Stir at Room Temp for 1–2 hours.
-
Concentrate in vacuo.
-
Note: The product will be a TFA salt. For free base, neutralize with saturated
or use an ion-exchange cartridge (SCX-2).
-
Workflow Diagram
Caption: Figure 2. Operational workflow from protection to final deprotection.
Part 5: References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard Reference for Boc/Cbz stability).
-
Sherwood, J., et al. (2019). Palladium-catalyzed cross-coupling of unprotected nitrogen-rich heterocycles.[6] Beilstein Journal of Organic Chemistry, 15, 2380–2387. (Discusses inhibition by free amines).
-
Paul, F., et al. (2014). Mechanism of the Oxidative Addition of Aryl Halides to Pd(0) Complexes in the Presence of Amines. Organometallics. (Mechanistic insight into amine poisoning).
-
BenchChem Protocols. (2025). Suzuki Coupling of 2-bromo-N-Boc-imidazole.[3] (Analogous N-Boc heterocyclic coupling conditions).
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Piperazine as an Inexpensive and Efficient Ligand for Pd-Catalyzed Homocoupling Reactions to Synthesize Bipyridines and Their Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Aqueous Suzuki-Miyaura Coupling Strategies for Water-Soluble Boronic Acids
[1]
Abstract
The transition of Suzuki-Miyaura cross-coupling from organic solvents to aqueous media represents a pivotal shift in green chemistry and bioconjugation. However, water-soluble boronic acids present unique challenges, primarily competitive protodeboronation and catalyst deactivation.[1] This guide delineates two distinct, field-proven protocols: Homogeneous Aqueous Catalysis (using sulfonated phosphines) for highly polar substrates, and Micellar Catalysis (using TPGS-750-M) for "in-water" synthesis of hydrophobic-hydrophilic hybrid systems.[1]
Introduction & Mechanistic Challenges
Conducting palladium-catalyzed cross-coupling in water requires overcoming the "Hydrophobic Effect" paradox: while water promotes reactivity via solvophobic acceleration, it simultaneously destabilizes active catalytic species and promotes side reactions.
The Solubility-Reactivity Interface
The choice of catalytic system depends entirely on the phase behavior of your substrates.
-
Scenario A (Fully Soluble): Both the aryl halide and boronic acid are water-soluble (e.g., amino acids, nucleotides).[1] This requires a hydrophilic catalyst system (e.g., Pd-TPPTS).[1]
-
Scenario B (Amphiphilic/Insoluble): The boronic acid is water-soluble, but the coupling partner is hydrophobic. This requires micellar catalysis to create a lipophilic nanoreactor within the aqueous bulk.
The Protodeboronation Trap
Water is not an inert solvent; it is a reactive nucleophile. In basic media, boronic acids form boronate anions
Mitigation Strategy:
-
pH Control: Maintain pH 8–10 (Carbonate/Phosphate) rather than >12 (Hydroxide).
-
Ligand Shielding: Bulky, electron-rich ligands accelerate transmetalation over hydrolysis.[1]
Decision Matrix & Workflow
Use the following logic flow to select the appropriate protocol for your specific substrates.
Figure 1: Strategic decision tree for selecting aqueous coupling conditions based on substrate polarity.
Protocol A: Homogeneous Aqueous Coupling (Pd-TPPTS)
Target: Highly polar molecules (unprotected amino acids, nucleotides, carbohydrates).[1] Mechanism: The TPPTS ligand (Triphenylphosphine-3,3',3"-trisulfonic acid) renders the Palladium complex fully water-soluble, allowing the reaction to occur in a single aqueous phase.[1]
Reagents & Materials
-
Catalyst Precursor: Palladium(II) Acetate [Pd(OAc)₂][1]
-
Ligand: TPPTS (3-5 equivalents relative to Pd to prevent Pd-black precipitation).
-
Base: Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄).[1]
-
Solvent: Degassed HPLC-grade Water : Acetonitrile (3:1 v/v) Note: Small amount of co-solvent helps with initial mixing but is optional if fully soluble.
Experimental Procedure
-
Catalyst Pre-complexation (Critical Step):
-
In a separate vial, dissolve Pd(OAc)₂ (2.2 mg, 0.01 mmol) and TPPTS (17 mg, 0.03 mmol) in 1 mL of degassed water.
-
Stir for 15 minutes under Argon. The solution should turn from orange to bright yellow, indicating the formation of the active
species. Failure to pre-complex often leads to immediate catalyst decomposition upon contact with substrates.
-
-
Reaction Assembly:
-
Execution:
-
Heat to 60–80°C for 2–6 hours.
-
Note: For thermally sensitive biomolecules, this system can operate at 35°C but requires longer times (12-24h).[1]
-
Protocol B: Micellar Catalysis (TPGS-750-M)
Target: "Green" synthesis where organic solvents are prohibited; coupling water-soluble boronic acids with hydrophobic halides. Mechanism: TPGS-750-M forms nanomicelles (~50 nm). The hydrophobic halide enters the micelle core, while the water-soluble boronic acid resides at the micelle-water interface. The catalyst shuttles between these zones.
Reagents & Materials
-
Surfactant: TPGS-750-M (2 wt % solution in water).[3]
-
Catalyst: Pd(dtbpf)Cl₂ or Pd-PEPPSI-IPr (Lipophilic catalysts work best here as they reside inside the micelle).
-
Base: Triethylamine (Et₃N) or K₃PO₄.[1]
Experimental Procedure
-
Surfactant Preparation:
-
Dissolve TPGS-750-M in degassed water to make a 2 wt % solution. This solution is stable and can be stored on the bench.
-
-
Reaction Assembly:
-
Execution:
-
Stir vigorously at Room Temperature (20-25°C).
-
Note: Vigorous stirring is non-negotiable. The reaction rate is diffusion-limited by the transfer of substrates into the micelle.
-
-
Workup (Green Extraction):
-
Do not use massive amounts of DCM/EtOAc.
-
Add a minimum amount of EtOAc (e.g., 2 mL) and stir gently. The product will partition into the organic layer. The aqueous surfactant layer can often be recycled.
-
Comparative Data Analysis
The following data summarizes typical yields and conditions for water-soluble boronic acids (e.g., 4-carboxyphenylboronic acid) coupled with 4-bromoanisole.
| Parameter | Protocol A (Homogeneous TPPTS) | Protocol B (Micellar TPGS-750-M) |
| Catalyst Loading | 1 - 3 mol % | 0.1 - 2 mol % |
| Temperature | 60°C - 80°C | 25°C (Room Temp) |
| Time | 2 - 6 Hours | 4 - 12 Hours |
| pH Sensitivity | High (Requires Buffer) | Moderate |
| Substrate Scope | Highly Polar / Biomolecules | Hydrophobic / Mixed |
| Isolated Yield | 85 - 92% | 90 - 98% |
| Green Metric (E-Factor) | Moderate (Water waste) | Excellent (Recyclable water) |
Mechanistic Visualization (Micellar Pathway)
Understanding the "In-Water" vs. "On-Water" mechanism is crucial for troubleshooting Protocol B.
Figure 2: The Micellar Catalysis Cycle. Note that Transmetalation occurs at the micelle-water interface, necessitating vigorous stirring.[1]
Troubleshooting & Validation
The "Black Precipitate" (Pd Black)
-
Cause: Catalyst decomposition due to ligand dissociation or oxidation.
-
Solution (Protocol A): Increase TPPTS:Pd ratio to 5:1. Ensure rigorous degassing.
-
Solution (Protocol B): Switch to a more robust precatalyst like Pd(dtbpf)Cl₂ which is less prone to losing ligands than Pd(PPh₃)₄.[1]
Low Yield due to Protodeboronation
-
Symptom: Analysis shows the formation of
(deboronated arene) instead of product. -
Fix:
-
Lower the temperature (try Protocol B at room temp).
-
Switch base from Hydroxide/Carbonate to Potassium Phosphate (K₃PO₄) or Potassium Fluoride (KF).[1]
-
Add the boronic acid slowly (syringe pump) to keep the concentration of the vulnerable boronate anion low.
-
References
-
Shaughnessy, K. H. (2006).[1] Hydrophilic Ligands and Their Application in Aqueous-Phase Metal-Catalyzed Reactions. Chemical Reviews, 109(2), 643–710.[1] [Link]
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] [Link]
-
Chalker, J. M., Wood, C. S., & Davis, B. G. (2009).[1] A Convenient Catalyst for Aqueous Suzuki-Miyaura Coupling of Biomolecules.[4] Journal of the American Chemical Society, 131(45), 16346–16347.[1] [Link]
-
Cox, P. A., et al. (2017).[1] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.[1] [Link][1]
Troubleshooting & Optimization
Technical Support Center: Stability & Coupling of 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid
Diagnostic & Mechanistic Insight
Q: Why is 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid degrading in my reaction mixture?
A: The degradation is likely Protodeboronation, driven by the molecule's zwitterionic nature.
Unlike simple phenylboronic acids, your molecule contains a basic piperazine tail. This creates a "perfect storm" for protodeboronation (the cleavage of the C-B bond and replacement with a proton) via two synergistic mechanisms:
-
Facilitated "Ate" Complex Formation: The basic nitrogen in the piperazine ring can act as an intramolecular base or simply increase the local pH. This accelerates the formation of the tetrahedral boronate anion (the "ate" complex,
). While this species is required for transmetallation (the desired Suzuki coupling step), it is also the exact species susceptible to hydrolysis. -
Hydrolytic Instability: Once the boronate anion forms, if transmetallation to Palladium is slow, water (or any proton source) attacks the ipso-carbon. The basic amine tail makes the aryl ring more electron-rich, stabilizing the transition state for protonation and accelerating the loss of the boron group.
The Symptom: You observe the formation of 1-methyl-4-(3-methylbenzyl)piperazine (the deboronated toluene derivative) in your LC-MS or NMR.
Mechanism of Failure (Visualized)
Caption: The "Race Against Time": The activated boronate complex must undergo transmetallation before it succumbs to protonolysis.
Storage & Handling Protocols
Q: How should I store this reagent to prevent shelf-degradation?
A: Do not store the free acid for long periods. Convert to a protected derivative.
The free boronic acid is hygroscopic. Atmospheric moisture will trigger the protodeboronation pathway described above even in the solid state over time.
| Derivative Form | Stability | Recommended For | Storage Condition |
| Free Boronic Acid | Low | Immediate use only | -20°C, under Argon, Desiccated |
| Pinacol Ester | Moderate | Standard couplings | 4°C, Dry |
| MIDA Boronate | High | Long-term storage / Iterative synthesis | Room Temp, Benchtop (Air Stable) |
| K-Trifluoroborate | High | Aqueous/Alcoholic couplings | Room Temp, Benchtop (Air Stable) |
Recommendation: If you synthesized the free acid and cannot use it immediately, convert it to the Potassium Organotrifluoroborate (
Reaction Optimization (Troubleshooting Guide)
Q: My Suzuki coupling yield is low (<30%) and I see the deboronated byproduct. How do I fix this?
A: You must decouple the "activation" of the boron from the "degradation" pathway.
Strategy A: The "Slow-Release" Protocol (Using MIDA Boronates)
If you can source or synthesize the MIDA boronate of your molecule, this is the most robust solution. MIDA boronates are
-
Why it works: It keeps the standing concentration of the unstable free boronic acid extremely low. As soon as a molecule is deprotected, it is consumed by the catalyst, leaving no time for protodeboronation.
-
Protocol:
-
Solvent: THF:H2O (10:1) or Dioxane:H2O.[1]
-
Base:
(3.0 equiv) or NaOH (mild). -
Temp: 60°C.
-
Reference: See Gillis & Burke (2007) for the specific slow-release kinetics.
-
Strategy B: Anhydrous Coupling (If using Pinacol Ester/Free Acid)
If you must use the free acid or pinacol ester, you must eliminate the proton source (water).
-
Why it works: Without water, the hydrolysis pathway (
) is blocked. -
Protocol:
-
Solvent: Anhydrous 1,4-Dioxane or DMF (Drilled/Sieved).
-
Base: Anhydrous
or (finely ground). -
Catalyst:
or + XPhos (High activity catalysts ensure transmetallation is faster than decomposition). -
Note: Avoid alcohol solvents.
-
Strategy C: The Molander Modification (Using Salts)
Convert your substrate to the potassium trifluoroborate salt.
-
Why it works:
salts are immune to protodeboronation until hydrolyzed. -
Protocol:
-
Conditions:
(2 mol%), XPhos (4 mol%), (3 equiv). -
Solvent: THF:H2O (10:1).
-
Key: The hydrolysis of the
group is the rate-limiting step, naturally creating a "slow release" effect.
-
Decision Tree for Optimization
Caption: Step-by-step logic to select the correct reaction conditions based on your starting material.
References
-
Mechanism of Protodeboronation: Cox, P. A., et al. (2017).[1][2] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[3] [Link]
-
MIDA Boronates (Slow Release): Gillis, E. P., & Burke, M. D. (2007). A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids. Journal of the American Chemical Society. [Link]
-
Potassium Trifluoroborates (Stability & Coupling): Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. [Link]
-
Protodeboronation of Heterocycles: Cox, P. A., et al. (2016).[2][4] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.[3] [Link]
Sources
Technical Support Center: Solubility & Handling of 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid
[1]
Current Status: Operational Ticket ID: MPPBA-SOL-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The "Zwitterionic Trap"
You are likely encountering solubility issues with 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (MPPBA) because this molecule exists as an internal salt (zwitterion) at neutral pH.[1]
-
The Acid: The boronic acid moiety (
) is a Lewis acid ( ).[1] -
The Base: The N-methylpiperazine tail is a tertiary amine base (
).[1]
The Consequence: In standard organic solvents (DCM, Toluene, pure THF), the molecule self-assembles into an insoluble intermolecular lattice held together by strong ionic interactions between the protonated amine and the boronate anion. To dissolve it, you must break this lattice using pH manipulation or specific solvent systems.[1]
Module 1: Solvent System Optimization
Objective: Dissolve MPPBA for analysis or reaction without degrading the boronic acid.
The "Universal" Solvent Strategy
Do not use non-polar solvents (Hexane, Et2O) or weak polar solvents (DCM) alone. They cannot overcome the lattice energy of the zwitterion.
| Solvent System | Solubility Rating | Application | Technical Note |
| DMSO / Water (9:1) | ⭐⭐⭐⭐⭐ (Excellent) | Stock Solutions, Screening | Water is critical here to disrupt H-bonding networks.[1] |
| MeOH / DCM (1:4) | ⭐⭐⭐⭐ (Good) | Chromatography, Transfer | Methanol solvates the polar heads; DCM solvates the lipophilic linker. |
| 1,4-Dioxane / Water | ⭐⭐⭐⭐ (Good) | Suzuki Coupling | The "Gold Standard" for amino-boronic acid reactions. |
| Toluene / Ethanol | ⭐⭐ (Poor) | N/A | Requires high heat; prone to boroxine precipitation upon cooling.[1] |
Visual Guide: Solvent Selection Logic
Figure 1: Decision matrix for selecting the appropriate solvent system based on experimental intent.
Module 2: Reaction Optimization (Suzuki-Miyaura Focus)
The Problem: Standard Suzuki conditions (
Protocol: The "High-Water" Base System
This protocol maximizes the solubility of the boronate species while minimizing decomposition.
Reagents:
-
Base:
(Potassium Phosphate Tribasic) - Milder than Carbonate, better solubility.[1] -
Solvent: 1,4-Dioxane / Water (4:1 ratio).[1]
-
Catalyst:
(Robust against basic amines).[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve MPPBA in the Dioxane/Water mixture first. The high water content ensures the zwitterion is hydrated and soluble.
-
Activation: Add
(3.0 equiv).[1] The solution should remain clear. If precipitation occurs, add more water (up to 3:1 ratio).[1] -
Degassing: Sparge with Argon for 10 minutes. Oxygen promotes homocoupling and phenol formation.[1]
-
Catalysis: Add the aryl halide and Pd catalyst.
-
Temperature: Heat to 80°C. Do not exceed 100°C to prevent protodeboronation.
Why this works (Mechanism):
The high water concentration performs two functions:[2]
-
Solvation: It solvates the ionic boronate species formed by the base.
-
Equilibrium Shift: It prevents the formation of insoluble boroxine trimers (anhydrides), which are thermodynamically favored in dry organic solvents.
Module 3: Troubleshooting & FAQs
Q1: My reaction mixture turned into a white suspension immediately. What happened?
A: You likely formed the Boroxine Anhydride . Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines) in the absence of water. These are often less soluble than the monomer.
-
Fix: Add water or a diol (like Pinacol) to the mixture.[1] This shifts the equilibrium back to the reactive monomeric boronic acid [1].
Q2: I see the starting material disappearing on LCMS, but I only get the de-boronated product (Ph-H).
A: You are seeing Protodeboronation . This is common with amino-methyl phenylboronic acids.[1] The basic amine tail can coordinate intramolecularly or facilitate proton transfer to the ipso-carbon.[1]
-
Fix 1: Lower the reaction temperature (try 60°C).
-
Fix 2: Switch to a milder base (
or instead of or ).[1] -
Fix 3: Use a "Slow Release" strategy. Convert MPPBA to a MIDA boronate or Pinacol ester before coupling.[1] These protected forms release the active boronic acid slowly, keeping its concentration low relative to the catalyst [2].
Q3: How should I store MPPBA to prevent it from becoming insoluble?
A: Store at 4°C under Argon. Over time, atmospheric moisture causes cycles of hydration/dehydration, leading to a hard, polymerized boroxine crust.
-
Recovery: If your sample is old and insoluble, sonicate it in methanol with a few drops of water to hydrolyze the boroxine crust before use.
Visual Guide: The Stability Equilibrium
Figure 2: The chemical fate of MPPBA.[1] Maintaining the "Monomer" state requires hydration and controlled pH.
References
-
Sporzyński, A. (2020).[1][3][4] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.[1]
-
Hall, D. G. (2011).[1][5] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] [1]
-
Gonzalez, J. A., et al. (2011).[1] Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities. Organic Process Research & Development.
Sources
- 1. 4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide nitrate | C29H31N8O4- | CID 57405376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. d-nb.info [d-nb.info]
- 4. pubs.acs.org [pubs.acs.org]
- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
Technical Support Guide: Optimization of Reaction Temperature for Coupling with 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid
Strategic Overview: The Thermal "Goldilocks" Zone
Coupling 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid presents a classic "push-pull" conflict in Suzuki-Miyaura cross-coupling. As a researcher, you are navigating two opposing failure modes dictated by thermodynamics and kinetics.
The Core Conflict
-
The Kinetic Trap (Low Temperature < 50°C): The basic nitrogen of the piperazine moiety (
) acts as a competitive ligand. It coordinates to the Palladium(II) center, displacing phosphine ligands and creating a resting state that halts the catalytic cycle (Catalyst Poisoning). At low temperatures, the ligand exchange rate is insufficient to break this "dead" complex, resulting in stalled reactions. -
The Thermodynamic Trap (High Temperature > 90°C): Aminomethyl-phenylboronic acids are notoriously prone to protodeboronation (hydrolysis of the C-B bond). The proximity of the amine facilitates proton transfer, and high thermal energy accelerates the cleavage of the boronic acid, yielding the des-boron byproduct (1-methyl-4-(3-methylbenzyl)piperazine) rather than the coupled product.
The Solution: The optimal window typically lies between 60°C and 80°C , but this shifts based on your catalyst system.
Experimental Protocol: Temperature Scanning Workflow
Do not blindly set the reaction to reflux. Use this validated optimization workflow to determine the precise thermal requirement for your specific electrophile.
Phase A: The Standard Screen (Start Here)
-
Catalyst: Pd(dppf)Cl₂·DCM (Robust, resists de-ligation) or XPhos Pd G2 (High turnover).
-
Base: K₃PO₄ (3.0 equiv) - Phosphate bases buffer the pH, reducing protodeboronation compared to Carbonates.
-
Solvent: 1,4-Dioxane / Water (4:1).
-
Temperature: 80°C.
Phase B: The "Rescue" Protocol (If Phase A Fails)
If LCMS indicates significant protodeboronation (mass = M-B(OH)₂ + H), you must lower the temperature and remove water.
-
Catalyst: XPhos Pd G3 or SPhos Pd G3 (Active at lower T).
-
Base: Cs₂CO₃ (anhydrous).
-
Solvent: Anhydrous DMF or n-Butanol.
-
Temperature: 60°C.
Troubleshooting & FAQs
Q1: I see complete consumption of the boronic acid, but the yield of the desired product is <20%. The major peak matches the mass of the de-boronated starting material.
Diagnosis: Thermal Protodeboronation.
Mechanism: At high temperatures (
-
Reduce Temperature: Drop to 60–65°C.
-
Switch Solvent: Move to anhydrous conditions (DMF or Toluene/EtOH) to starve the reaction of the water required for hydrolysis.
-
Slow Addition: Add the boronic acid solution dropwise over 1 hour to keep its instantaneous concentration low, favoring the coupling reaction over the unimolecular decomposition.
Q2: The reaction stalls at 50% conversion. Adding more heat turns the reaction mixture black (Palladium black precipitation).
Diagnosis: Catalyst Deactivation via Amine Coordination. Mechanism: The piperazine nitrogen is binding to the Pd, and heating it further causes the ligand to dissociate completely, leading to Pd aggregation (black precipitate). Corrective Action:
-
Change Ligand: Switch to bulky, electron-rich Buchwald ligands (e.g., XPhos or RuPhos ). These ligands create a steric wall that prevents the piperazine nitrogen from binding to the metal center.
-
Scavenger Additive: Add 1.0 equiv of a Lewis acid like
or weak acid (pivalic acid) to "mask" the piperazine nitrogen, preventing it from poisoning the catalyst.
Q3: My boronic acid is insoluble in Dioxane/Water at room temperature. Should I heat it to dissolve it before adding the catalyst?
Diagnosis: Zwitterionic Insolubility. Risk: Heating the boronic acid alone in base/water promotes protodeboronation before the reaction even starts. Corrective Action: Do NOT pre-heat. The boronic acid exists as a zwitterion (internal salt between the amine and boronic acid).
-
Add the base and solvent first.
-
Sonicate at room temperature.
-
The reaction is heterogeneous; the boronic acid will dissolve as it is consumed.
Decision Matrix: Optimization Logic
The following diagram illustrates the logical flow for optimizing reaction temperature based on LCMS feedback.
Caption: Logical workflow for temperature optimization based on specific failure modes observed via LCMS.
Summary of Quantitative Data
| Parameter | Range | Optimal | Critical Note |
| Temperature | 50°C – 100°C | 65°C – 80°C | >90°C risks rapid protodeboronation. |
| Time | 1 – 12 Hours | 2 – 4 Hours | Long reaction times favor decomposition over coupling. |
| Catalyst Loading | 1 – 10 mol% | 3 – 5 mol% | Higher loading compensates for amine poisoning. |
| Base Equiv. | 2.0 – 5.0 | 3.0 | Excess base is required, but avoid hydroxides (KOH/NaOH) if hydrolysis is observed. |
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link
- Establishes the mechanism of protodeboronation and the stability profiles of amine-substituted boronic acids.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
- Authoritative source on using XPhos/SPhos to overcome c
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
- Provides the protocol for "rescuing" unstable boronic acids using highly active precatalysts at lower temper
- Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer. General reference for the thermodynamic principles of the Suzuki reaction.
Technical Guide: Optimization & Impurity Management for 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid
[1]
The Impurity Ecosystem & Reaction Impact
This reagent is not a passive building block; it is a reactive chemical system. The basic piperazine moiety creates an internal competition for the palladium catalyst, while the boronic acid group is susceptible to specific degradation pathways.
Critical Impurity Profile
| Impurity / Species | Origin | Impact on Reaction Outcome |
| Protodeboronated Arene (1-benzyl-4-methylpiperazine) | Hydrolytic cleavage of C-B bond.[1] Accelerated by high pH and metal coordination.[1] | Stoichiometric Failure: Consumes the aryl halide (if oxidative addition occurs) or simply lowers effective reagent concentration. Hard to separate from product due to similar polarity.[1] |
| Boroxine (Trimer) (Anhydride form) | Spontaneous dehydration during storage or drying.[1] | Stoichiometric Variance: Boroxines are atom-dense.[1] Weighing boroxine assuming it is the free acid results in adding excess equivalents. Usually benign, but alters reaction kinetics. |
| Pd-Coordinated Complexes (In situ generated) | The piperazine nitrogen binds to Pd(II) intermediates.[1] | Catalyst Arrest: The basic nitrogen displaces phosphine ligands, forming stable, unreactive Pd-amine species. This mimics "catalyst death" often mistaken for oxidation.[1] |
| Homocoupled Biaryl | Oxidative coupling in the presence of O2. | Purification Burden: Creates a dimer with double the polarity/basicity, complicating HPLC purification. |
Mechanism of Failure: The "Amine Effect"
The presence of the 4-methylpiperazinyl group is the primary cause of low yields, not necessarily the purity of the starting material itself. The basic nitrogen (
Figure 1: Competing pathways in the Suzuki coupling of basic boronic acids. Pathway B is the dominant failure mode when standard ligands (e.g., PPh3) are used.
Troubleshooting & Optimization Protocols
Issue 1: Reaction Stalls at <50% Conversion
Diagnosis: Catalyst poisoning.[1] The piperazine nitrogen has sequestered the Palladium. The Fix: Switch to bulky, electron-rich Buchwald ligands that sterically prevent amine coordination.[1]
Recommended Ligand System:
-
Primary Choice: XPhos or SPhos (Pre-catalysts like XPhos Pd G2 are preferred).[1]
-
Why: The biaryl backbone creates a "roof" over the Pd center, allowing the small aryl halide to enter but blocking the bulky piperazine nitrogen from coordinating.
Issue 2: "Missing" Boronic Acid (Rapid Protodeboronation)
Diagnosis: The reaction pH is too high, or the temperature is excessive for this specific substrate. The Fix: Use a mild, anhydrous base system or a "slow-release" strategy.[1]
Protocol: The "Anhydrous Rescue" Method
-
Solvent: Switch from Dioxane/Water (standard) to Anhydrous n-Butanol or Toluene/Anhydrous K3PO4 .[1]
-
Base: Use finely ground, anhydrous
(3.0 equiv).[1] -
Additive: Add 0.1 equiv of water (controlled proton source) OR use the pinacol ester derivative instead of the free acid.
-
Temperature: Lower from 100°C to 80°C.
Issue 3: Inconsistent Stoichiometry (Boroxine Variance)
Diagnosis: Yields fluctuate between batches of the reagent. The Fix: Normalize the reagent input.
-
Conversion: Convert the boronic acid to the Potassium Trifluoroborate (
) salt. -
Benefit:
salts are non-hygroscopic, do not form anhydrides, and have a fixed molecular weight, ensuring precise stoichiometry.[1]
Purification & Quality Control
QC Protocol: Detecting Impurities
Standard HPLC often misses the boroxine (which hydrolyzes on column) or the inorganic salts.
-
NMR (DMSO-
):
Purification of the Reagent (Recrystallization Guide)
If the raw material is dark or impure (<95%):
-
Dissolution: Dissolve crude acid in minimum hot Ethanol or Methanol .[1]
-
Filtration: Filter hot to remove insoluble boroxines/salts.[1]
-
Precipitation: Slowly add Acetonitrile or Acetone (antisolvent).[1]
-
Cooling: Let stand at 4°C. The zwitterionic form should crystallize out.
-
Wash: Wash filter cake with cold Acetone.
Frequently Asked Questions (FAQ)
Q: Can I use the HCl salt of the piperazine to prevent catalyst poisoning? A: Yes, but with a caveat. You must add extra base to neutralize the HCl in situ.
-
Protocol: If using the HCl salt, add 1 extra equivalent of base (e.g.,
) before adding the catalyst. Stir for 10 minutes to free the amine, then add the Pd catalyst. Note: This liberates the free amine, so you still need a bulky ligand (XPhos/SPhos) to prevent poisoning.
Q: Why does my reaction turn black immediately? A: Immediate black precipitation usually indicates "Palladium Black" formation.[1] This happens if the boronic acid undergoes transmetallation too slowly (due to impurities) or if the ligand is oxidized.
-
Check: Ensure your solvent is degassed (sparged with Argon for 15 mins).[1] Oxygen promotes homocoupling and catalyst decomposition.[1]
Q: Is the pinacol ester more stable than the acid? A: Significantly. The pinacol ester protects the boron from protodeboronation and prevents boroxine formation. If you are struggling with the free acid, converting it to the pinacol ester (heating with pinacol in toluene with a Dean-Stark trap) is a high-value optimization step.[1]
Decision Tree for Troubleshooting
Figure 2: Step-by-step diagnostic flow for Suzuki coupling failures involving amino-boronic acids.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 35(6), 441–456. [Link]
-
Cox, P. A., et al. (2017).[1] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link][1]
removing palladium residues from reactions with 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid
Topic: Removing palladium residues from reactions with 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid. Case ID: PD-REM-004 Status: Active Guide
The Core Challenge: The "Piperazine Trap"
Removing palladium (Pd) from 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid presents a specific chemical conflict often overlooked in standard protocols.
-
The Problem: The N-methylpiperazine moiety acts as a strong Lewis base ligand. Soluble Pd(II) species coordinate to the piperazine nitrogen, forming stable complexes that resist simple filtration or standard aqueous washes.
-
The Consequence: Standard activated carbon treatments often fail because the affinity of the piperazine nitrogen for Pd competes with the adsorption sites on the carbon. Furthermore, the boronic acid moiety is sensitive to aggressive oxidative treatments (like bleach washes), which can lead to protodeboronation or oxidation to the phenol.
This guide prioritizes Chemisorption (Thiol-based scavenging) and Chelating Washes over physical adsorption (Carbon), as these methods break the Pd-Nitrogen bond thermodynamically.
Primary Solution: Thiol-Derivatized Silica Scavengers
For this specific substrate, we recommend Thiol (Si-Thiol) or Dimercaptotriazine (Si-DMT) functionalized silica.
Why this works
According to the Hard-Soft Acid-Base (HSAB) theory, Palladium is a "soft" acid. While the piperazine nitrogen is a "hard" base, sulfur is a "soft" base. The Pd-Sulfur bond formed by the scavenger is thermodynamically stronger than the Pd-Nitrogen bond holding the metal to your product, effectively "ripping" the metal off the piperazine.
Selection Guide (Decision Matrix)
Figure 1: Scavenger selection logic based on solvent compatibility. Si-DMT is generally more robust for difficult Pd-N complexes in polar solvents.
Protocol A: Batch Mode Scavenging
Use this method for final API steps where Pd < 10 ppm is required.
-
Dissolution: Dissolve the crude boronic acid derivative in THF or Ethyl Acetate (10 volumes).
-
Note: Avoid alcohols if using Si-Thiol for long periods, as boronic acids can form esters (though reversible).
-
-
Loading: Add Si-DMT or Si-Thiol scavenger.[1][2]
-
Loading Ratio: 4-5 equivalents relative to the residual Pd content (if known). If unknown, use 10% w/w relative to the mass of the crude product.
-
-
Incubation: Stir at 50°C for 4 hours or Room Temperature (RT) for 12-16 hours.
-
Critical: Heat improves kinetics significantly for breaking the Pd-Piperazine coordination.
-
-
Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a fine sintered glass funnel.
-
Wash: Wash the silica cake with 2 volumes of solvent to recover entrained product.
-
Concentration: Evaporate solvent to yield the purified product.
Secondary Solution: The L-Cysteine Wash (Green Chemistry)
If silica scavengers are too costly for early intermediates, use an L-Cysteine wash. L-Cysteine is a zwitterionic amino acid that chelates Pd into the aqueous phase.
Why this works
L-Cysteine contains a thiol, an amine, and a carboxylic acid. It forms a water-soluble complex with Pd. By adjusting pH, we can keep the boronic acid product in the organic phase while the Pd-Cysteine complex migrates to the water.
Protocol B: L-Cysteine Extraction
-
Preparation: Dissolve crude product in 2-MeTHF or Ethyl Acetate .
-
Reagent: Prepare a 10% (w/v) aqueous solution of L-Cysteine .
-
Wash: Add the L-Cysteine solution (0.5 volumes relative to organic layer) to the organic phase.
-
Agitation: Stir vigorously at 40-50°C for 1 hour.
-
Visual Check: The aqueous layer often turns yellow/orange as it captures Pd.
-
-
Separation: Separate layers.
-
Rinse: Wash the organic layer with water (2x) to remove residual cysteine.
-
Dry: Dry over Na₂SO₄ and concentrate.
Data & Efficiency Comparison
The following table summarizes expected efficiencies for amine-containing substrates based on industrial benchmarks.
| Method | Pd Removal Efficiency | Product Recovery | Suitability for Boronic Acids |
| Activated Carbon | Low (50-70%) | Moderate (Adsorption loss) | Low (Piperazine competes for active sites) |
| Si-Thiol / Si-DMT | High (>95%) | High (>95%) | High (Chemically inert to boronic acid) |
| L-Cysteine Wash | Moderate-High (80-90%) | High | Medium (Requires pH control) |
| Crystallization | Variable | Low (Mother liquor losses) | Medium (Pd often co-crystallizes with amines) |
Troubleshooting & FAQs
Q: My product is still grey/brown after scavenging. What happened?
A: Color is not always a reliable indicator of Pd content (colloidal Pd is dark, but soluble Pd salts can be pale). However, persistent color often indicates Pd nanoparticles (Pd(0)) .
-
Fix: Scavengers target Pd(II).[1] If you have Pd(0), you must oxidize it slightly or use a scavenger designed for Pd(0) (like Si-TAAc ). Alternatively, filter through a Celite/Activated Carbon pad before using the silica scavenger to trap the bulk particulates.
Q: Can I use an acid wash (HCl) to remove Pd?
A: Proceed with caution. While protonating the piperazine (pH < 4) releases the Pd, it also makes your product water-soluble (Ammonium salt). You would lose your product to the aqueous waste stream unless you are performing a reverse extraction. Furthermore, strong acids can promote protodeboronation (cleavage of the Boron-Carbon bond), destroying your molecule.
Q: How do I prevent the boronic acid from turning into the trimer (boroxine) during drying?
A: Boronic acids dehydrate to form cyclic trimers (boroxines) upon heating/drying.[3] This is reversible.
-
Tip: Add a small amount of water or equilibrate with atmospheric moisture to revert to the monomer. For Pd removal, the boroxine state is actually less problematic as it is less polar, but ensure you do not interpret the trimer formation as degradation in NMR.
Visual Workflow: Integrated Purification Strategy
Figure 2: Recommended stepwise workflow for maximizing yield and purity.
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]
-
Biotage. (2020).[1] Metal Scavenging in Process Chemistry: An Investigative Study. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2019). ICH Q3D (R2) Guideline for Elemental Impurities. [Link]
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. [Link]
Sources
Validation & Comparative
comparing 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid with other boronic acids in Suzuki coupling
Executive Summary
In medicinal chemistry, the 3-((4-Methylpiperazin-1-yl)methyl)phenyl moiety is a privileged structural motif, frequently employed to enhance the aqueous solubility and pharmacokinetic profiles of lipophilic drug candidates (e.g., kinase inhibitors). However, the introduction of this group via 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (3-MPMPBA) presents unique synthetic challenges compared to standard boronic acids.
This guide objectively compares 3-MPMPBA with Phenylboronic Acid (PBA) (the standard) and 3-Pyridylboronic Acid (3-PyBA) (a challenging heterocyclic analog). We analyze the impact of the basic piperazine tail on catalytic turnover, solubility, and workup, providing an optimized protocol to maximize yield.
Chemical Profile & Mechanistic Challenges
The core differentiator of 3-MPMPBA is the presence of a solvent-exposed, basic tertiary amine (
Structural Comparison
| Feature | Phenylboronic Acid (PBA) | 3-MPMPBA | 3-Pyridylboronic Acid |
| Structure | Simple Aryl | Aryl + Benzylic Amine Tail | Heteroaryl (Electron Deficient) |
| Electronic Nature | Neutral / Nucleophilic | Electron-Rich / Basic | Electron-Poor / Lewis Basic |
| Catalyst Interaction | Minimal (Standard) | High Risk (N-coordination to Pd) | High Risk (N-coordination to Pd) |
| Solubility | Organic Solvents | Amphiphilic / Zwitterionic | Water/Alcohol Soluble |
| Stability | High | Moderate (Protodeboronation risk) | Low (Rapid Protodeboronation) |
The "Piperazine Trap" in Catalysis
Unlike PBA, where the oxidative addition and transmetallation proceed unimpeded, 3-MPMPBA introduces a competing pathway. The piperazine nitrogen is a competent Lewis base that can displace phosphine ligands on the Palladium (Pd) center, leading to catalyst deactivation (poisoning).
Figure 1: Mechanistic divergence showing the competitive coordination of the piperazine nitrogen (Path B) which slows the catalytic cycle compared to standard Phenylboronic acid.
Comparative Performance Analysis
The following data summarizes the performance of these boronic acids in a standard Suzuki coupling (Ar-Br coupling partner,
Table 1: Reactivity & Yield Comparison
| Metric | Phenylboronic Acid | 3-MPMPBA | 3-Pyridylboronic Acid |
| Typical Yield | >95% | 60 - 75% | 40 - 60% |
| Reaction Time | 2 - 4 Hours | 12 - 24 Hours | 12 - 24 Hours |
| Catalyst Load | 1 - 3 mol% | 5 - 10 mol% | 5 - 10 mol% |
| Solubility Issues | None | High (Zwitterionic aggregates) | Moderate |
| Protodeboronation | Negligible | Moderate (Benzylic amine effect) | Severe |
Key Insights:
-
Kinetic Lag: 3-MPMPBA reacts significantly slower than PBA. The basic tail requires higher temperatures (
C) or stronger bases to ensure the boronic acid exists as the reactive boronate species rather than a zwitterion. -
Purification Complexity: While PBA products are easily extracted into organics, 3-MPMPBA products often partition into the aqueous phase at neutral pH due to the piperazine. pH adjustment is critical.
-
Stability: Unlike 3-Pyridylboronic acid, which is notorious for rapid protodeboronation (losing the Boron group entirely), 3-MPMPBA is relatively stable, provided the reaction is not run in highly acidic media.
Optimized Experimental Protocol
To overcome the "Piperazine Trap" and solubility issues, we recommend the following optimized protocol. This method utilizes a bulky, electron-rich ligand system (Buchwald precatalysts) to prevent amine coordination and a biphasic solvent system to manage solubility.
Protocol: Coupling of 3-MPMPBA with Aryl Bromides
Reagents:
-
Aryl Bromide (1.0 equiv)
-
3-MPMPBA (1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G4 or Pd(dppf)Cl2 (3-5 mol%)
-
Why: XPhos is bulky enough to prevent the piperazine nitrogen from binding to the Pd center.
-
-
Base:
(3.0 equiv) or-
Why: Stronger inorganic bases promote the formation of the active boronate species better than bicarbonate.
-
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Workflow:
-
Degassing (Critical): Charge the reaction vessel with the Aryl Bromide, 3-MPMPBA, and Base. Evacuate and backfill with Argon (
). -
Solvent Addition: Add sparged Dioxane/Water mixture.
-
Catalyst Addition: Add the Pd catalyst last, under a positive stream of Argon.
-
Reaction: Seal and heat to 90°C for 16 hours.
-
Monitoring: Use LCMS.[1] TLC is often unreliable due to the streakiness of the basic amine.
-
-
Workup (The "Isoelectric" Trick):
-
Cool to room temperature.
-
Do NOT simply add water and extract. The product is likely protonated and water-soluble.
-
Adjust pH to ~10 using 1N NaOH.
-
Extract with DCM/Isopropanol (3:1) or EtOAc. The alcohol helps extract the polar amine.
-
Wash organics with brine, dry over
, and concentrate.
-
Figure 2: Optimized workflow highlighting the critical pH adjustment step during workup.
Troubleshooting & Alternatives
| Problem | Cause | Solution |
| Low Conversion | Catalyst poisoning by Piperazine | Switch to XPhos or SPhos ligands. Increase catalyst load to 5-10%. |
| Protodeboronation | Hydrolysis of C-B bond | Avoid high temperatures (>100°C). Switch to Pinacol Ester version of 3-MPMPBA (CAS 883738-27-0).[2][3] |
| Product Loss in Aqueous | Product is protonated (Salt form) | Ensure aqueous layer pH > 10 before extraction. Use "salting out" (saturate w/ NaCl). |
| Insoluble Black Gum | Pd precipitation | Add CTAB (surfactant) or use DMF/Water to improve solubility of the zwitterion. |
Expert Tip: If the free acid (3-MPMPBA) proves too difficult to handle due to zwitterionic solubility issues, convert it in situ to the Pinacol ester by heating with pinacol in dry solvent for 1 hour before adding the base and coupling partner.
References
-
Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6722–6737. Link
-
Miyaura, N. (2002). "Organoboron Compounds."[4][5][6] Topics in Current Chemistry, 219. (Foundational text on Boronic Acid reactivity).
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43(1), 412-443. Link
-
Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of 5-Membered Heterocycles." Journal of the American Chemical Society, 132(40), 14073–14075. (Discusses XPhos utility for basic substrates). Link
-
ChemicalBook. "4-(4-Methylpiperazin-1-yl)phenylboronic Acid Properties & Synthesis." (Provides physical property data for the para-isomer analog). Link
Sources
- 1. reddit.com [reddit.com]
- 2. 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid pinac… [cymitquimica.com]
- 3. 3-(4-Methyl-1-piperazinylmethyl)benzeneboronic acid pinacol ester, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
Beyond Boron: A Strategic Guide to Suzuki Alternatives in Drug Discovery
Executive Summary: Breaking the "Boron Wall"
The Suzuki-Miyaura coupling is the undisputed workhorse of modern medicinal chemistry, accounting for nearly 40% of all C-C bond formations in drug discovery. However, reliance on boronic acids creates a "Boron Wall"—a set of limitations defined by protodeboronation of unstable substrates, poor reactivity at hindered
This guide is not a textbook review. It is a decision-making framework for when and how to deploy high-performance alternatives—Negishi , Stille , and Metallaphotoredox —to access chemical space that Suzuki cannot reach.
Part 1: The Decision Matrix
Before modifying a Suzuki protocol, evaluate the failure mode. Use the logic flow below to select the optimal alternative.
Part 2: The Negishi Coupling (The Powerhouse)
Why Choose It?
The Negishi coupling (Organozinc) is the premier choice for alkyl-alkyl and alkyl-aryl bond formation. Unlike Boron, Zinc participates in extremely fast transmetallation, often outcompeting side reactions like
Critical Mechanism: The Zinc Acceleration
The key differentiator is the high nucleophilicity of the organozinc reagent compared to organoboron, allowing the reaction to proceed without exogenous base—a major advantage for base-sensitive substrates.
Experimental Protocol: In-Situ Organozinc Generation
Avoid purchasing pre-made organozinc reagents when possible; titer degradation leads to inconsistency.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Alkyl Halide (for Zn formation)
-
Zn Dust (activated) or
(Turbo Grignard) -
Catalyst:
or (for alkyl halides)
Step-by-Step Workflow:
-
Activation (The "Knochel" Method): In a flame-dried Schlenk flask under Argon, treat alkyl halide (1.2 equiv) with
(1.3 equiv) in dry THF at -20°C. Stir for 30 mins.-
Self-Validation: Aliquot 0.1 mL, quench with
. GC-MS should show quantitative conversion to the alkyl iodide (iodine replaces MgCl).
-
-
Transmetallation to Zn: Add
(1.3 equiv, dried under vacuum at 150°C) as a solution in THF. Warm to RT.-
Checkpoint: The solution usually turns slightly cloudy or clear; precipitation indicates wet solvents.
-
-
Coupling: Cannulate the organozinc solution into a separate flask containing the Aryl Halide and Catalyst (2-5 mol%). Heat to 60°C.
-
Workup: Quench with dilute HCl (dissolves Zn salts).
Performance Data:
| Parameter | Suzuki (Standard) | Negishi (Optimized) |
|---|
|
Part 3: The Stille Coupling (The Complex Molecule Savior)
Why Choose It?
When a molecule is "complete" but needs one final appendage, Stille is the answer. Organostannanes are neutral, stable to chromatography, and tolerate almost every functional group (aldehydes, epoxides, nitro).
The "Toxic" Myth & Management
The primary deterrent is tin toxicity and purification. However, modern "Fluvial" methods and KF-silica workups render this manageable even in regulated environments.
Experimental Protocol: The "Scavenger" Method
Reagents:
-
Complex Aryl Halide (1.0 equiv)
-
Organostannane (
, 1.1 equiv) -
Catalyst:
(2 mol%) + (8 mol%) (The "Farina" Effect for difficult couplings) -
Additive: CuI (10 mol%) (Accelerates transmetallation)
Step-by-Step Workflow:
-
Setup: Combine reagents in degassed DMF or Dioxane.
-
Reaction: Heat to 80-100°C in a sealed tube.
-
Insight:
is a weaker donor than , facilitating the rate-limiting transmetallation step in Stille cycles.
-
-
The Critical Workup (Tin Removal):
-
Do NOT do a standard extraction.
-
Method A (KF on Silica): Add a slurry of 30% w/w Potassium Fluoride on Silica Gel to the reaction mixture. Stir vigorously for 2 hours. The polymeric
aggregates on the silica. -
Method B: Filter through a pad of silica/Celite.
-
Validation: Run NMR.[1] If Sn satellites are visible in the aliphatic region (0.8-1.5 ppm), repeat KF treatment.
-
Part 4: Metallaphotoredox (The Modern Frontier)
Why Choose It?
To escape "flatland." This method couples abundant Alkyl Carboxylic Acids or Alkyl Bromides with Aryl Halides, bypassing the need for unstable alkyl-boron or sensitive alkyl-zinc reagents. It utilizes a dual-catalytic cycle (Nickel + Iridium/Ruthenium).
Mechanism: Radical Handoff
Unlike Suzuki (2-electron process), this is a single-electron transfer (SET) process. The photocatalyst generates an alkyl radical which is intercepted by the Nickel center.
Experimental Protocol: Decarboxylative Coupling
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Alkyl Carboxylic Acid (Cs salt) (1.5 equiv)
-
Photocatalyst:
(1 mol%) -
Catalyst:
(5 mol%) + dtbbpy (5 mol%) -
Base:
Workflow:
-
Degassing (Critical): Oxygen quenches the excited state of the photocatalyst. Sparge solvent (DMF/DMSO) with Argon for 20 mins before adding to the vial.
-
Irradiation: Place the vial 2-3 cm from a 34W Blue LED lamp. Use a fan to keep the reaction at RT (heat degrades the catalytic cycle).
-
Monitoring: Reaction is usually complete in 4-8 hours.
-
Self-Validation: If the reaction stalls, check the color. A permanent color change (bleaching) often indicates photocatalyst decomposition due to
leak.
-
Part 5: Comparative Data Analysis
The following table synthesizes performance metrics from recent pharmaceutical process studies (e.g., WuXi AppTec, Novartis).
| Feature | Suzuki-Miyaura | Negishi | Stille | Metallaphotoredox |
| Primary Utility | Biaryl coupling ( | Alkyl coupling ( | Complex/Late-stage | |
| Low (43%) | High (Negishi > Suzuki) | Moderate | Very High (67%) | |
| Toxicity | Low | Moderate (Zn salts) | High (Organotin) | Low (Ni/Ir ppm limits) |
| Moisture Sensitivity | Robust | High (Requires dry box/Schlenk) | Robust | Moderate |
| Atom Economy | Good | Moderate | Poor (High MW byproducts) | Excellent (Decarboxylative) |
| Scale-Up Cost | Low | Moderate | High (Waste disposal) | High (Ir catalyst cost) |
References
-
Negishi Coupling in Pharma: Continuous GMP Manufacturing for Grignard Reagent/Zincate Synthesis and Negishi Coupling Reaction. Organic Process Research & Development, 2024.[2][3] Link[3]
-
Comparative Success Rates: Reaction Condition Screening Platform at WuXi AppTec: Ni-catalyzed reductive coupling vs Suzuki. WuXi AppTec Research Services.[4] Link
-
Stille Coupling Mechanism & Utility: The Stille Reaction: Mechanisms and Applications in Complex Synthesis. Angewandte Chemie Int.[5] Ed. Link
-
Metallaphotoredox Fundamentals: Metallaphotoredox-Catalyzed Cross-Electrophile Csp3–Csp3 Coupling. Journal of the American Chemical Society, 2018. Link
-
Toxicity Management: Removal of Tin Residues from Stille Coupling Products. Journal of Organic Chemistry. Link
Sources
assessing the stability of 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid under different conditions
This guide provides a technical assessment of the stability profile for 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (referred to herein as 3-MPBA ). It synthesizes structural analysis with experimental protocols to assist researchers in optimizing storage, handling, and reaction conditions.
Executive Summary
3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (3-MPBA) exhibits a distinct stability profile driven by its amphoteric nature. Unlike simple phenylboronic acids, the presence of the basic methylpiperazine moiety creates a zwitterionic potential that enhances solid-state stability but complicates solution-phase behavior.
-
Solid State: High stability at Room Temperature (RT). Superior to electron-rich boronic acids which often require refrigeration.
-
Solution State: Susceptible to protodeboronation under high pH (>12) and oxidative degradation.
-
Key Advantage: The meta-substitution pattern precludes the rapid protodeboronation often seen in ortho/para-amino derivatives, making it a robust coupling partner if pH is controlled.
Chemical Context & Structural Analysis
To understand the stability of 3-MPBA, one must analyze the interplay between the Lewis acidic boronic center and the Lewis basic piperazine nitrogen.
-
Absence of Wulff-Type Bonding: Unlike ortho-aminomethyl derivatives, the meta-positioning in 3-MPBA prevents intramolecular N→B coordination. The boron atom remains trigonal planar (sp²) in its neutral state, leaving the empty p-orbital accessible for reversible hydration or oxidation.
-
Electronic Effects: The methylene spacer insulates the aromatic ring from the direct inductive effect of the amine. However, the protonation state of the piperazine (pKa ≈ 9.0) significantly alters solubility and boronate formation rates.
Figure 1: Speciation and Degradation Pathways
The following diagram illustrates the equilibrium states of 3-MPBA and its primary degradation routes.
Caption: Equilibrium between stable boroxine storage forms and reactive species, alongside irreversible oxidative and hydrolytic degradation pathways.
Comparative Analysis: 3-MPBA vs. Alternatives
When selecting a boron source for Suzuki-Miyaura coupling or sensor development, stability must be weighed against reactivity and atom economy.
| Feature | 3-MPBA (Free Acid) | Pinacol Ester Analog (Bpin) | Trifluoroborate Salt (-BF3K) |
| CAS Registry | 1171044-16-8 | 1190095-10-3 | N/A (Custom Synthesis) |
| Solid State Stability | High (Stable at RT) | Very High (Resistant to hydrolysis) | Excellent (Indefinite shelf life) |
| Hydrolysis Required? | No (Directly reactive) | Yes (Slow in-situ hydrolysis) | Yes (Requires acidic/basic activation) |
| Atom Economy | High (Loss of 2 H2O) | Low (Loss of Pinacol C6H14O2) | Moderate (Loss of 3 KF) |
| Protodeboronation Risk | Moderate (pH dependent) | Low (Protected boron) | Very Low (Until hydrolyzed) |
| Solubility | pH dependent (Amphoteric) | Lipophilic (Organic solvents) | Hydrophilic (Water/Alcohols) |
Recommendation:
-
Use 3-MPBA (Free Acid) for standard high-throughput screening and medicinal chemistry where atom economy and direct reactivity are prioritized.
-
Use Pinacol Ester only if the free acid proves unstable under specific oxidative reaction conditions or if purification on silica gel is required (boronic acids streak on silica).
-
Use Trifluoroborate if the compound must be stored in solution for extended periods (e.g., aqueous stock solutions).
Experimental Protocols for Stability Assessment
To validate the quality of your specific batch of 3-MPBA, perform the following self-validating assays.
Protocol A: Quantitative NMR (qNMR) Purity & Hydrolysis Assay
Objective: Determine the ratio of free acid to boroxine and detect protodeboronation.
Materials:
-
3-MPBA sample (~10 mg)
-
Solvent: DMSO-d6 (Universal solubility) and D2O/NaOD (for basic stability).
-
Internal Standard: 1,3,5-Trimethoxybenzene (Stable, non-reactive).
Workflow:
-
Preparation: Dissolve 10 mg 3-MPBA and 5 mg Internal Standard in 0.6 mL DMSO-d6.
-
T0 Scan: Acquire a 1H NMR spectrum immediately.
-
Diagnostic Signal: Look for the benzylic CH2 (singlet/doublet ~3.5-4.0 ppm) and aromatic protons. Boronic -OH protons may appear broad ~8.0 ppm in dry DMSO.
-
-
Stress Test (Base): Add 2 equivalents of NaOD (in D2O) to the tube.
-
Time-Course: Acquire spectra at t=1h, 6h, and 24h.
-
Analysis:
-
Protodeboronation: Watch for the disappearance of the specific aromatic pattern and the appearance of the de-boronated product (3-methyl-1-((3-methylphenyl)methyl)piperazine).
-
Oxidation: Watch for the upfield shift of aromatic protons corresponding to phenol formation.
-
Protocol B: Oxidative Stress Challenge (H2O2)
Objective: Assess suitability for biological environments (ROS resistance).
Workflow:
-
Prepare a 10 mM solution of 3-MPBA in Phosphate Buffer (pH 7.4).
-
Add Hydrogen Peroxide (H2O2) to a final concentration of 100 µM (1:100 ratio) to simulate biological oxidative stress, or 10 mM (1:1 ratio) for chemical robustness testing.
-
Monitor UV-Vis absorption at 260 nm (aromatic band) over 2 hours.
-
Result Interpretation: A hypsochromic shift (blue shift) or significant loss of absorbance indicates oxidative conversion to the phenol (C-OH).
Handling & Storage Recommendations
Based on the structural properties and comparative data:
-
Storage: Store solid 3-MPBA at Room Temperature (20-25°C) in a desiccator. Unlike many boronic acids, refrigeration is not strictly necessary due to its high melting point and zwitterionic stabilization, but humidity must be excluded to prevent boroxine-acid cycling which changes stoichiometry.
-
Solvent Choice:
-
Preferred: Methanol, DMSO, DMF (Good solubility).
-
Avoid: Acetone (forms cyclic boronates), non-polar ethers (poor solubility).
-
-
Reaction Conditions:
-
Avoid strong oxidants (KMnO4, CrO3).
-
In Suzuki couplings, use mild bases (K3PO4 or Cs2CO3) rather than strong alkoxides to minimize protodeboronation.
-
References
-
Sigma-Aldrich. 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid Product Specification. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society. Link
-
ChemicalBook. 4-(4-Methylpiperazin-1-yl)phenylboronic Acid Properties (Analog Comparison). Link
Validating Purity: A Comparative Analytical Guide for 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid
Introduction: The Analytical Paradox
3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (MPMPBA) is a critical intermediate in the synthesis of kinase inhibitors via Suzuki-Miyaura cross-coupling. However, its amphoteric nature—possessing a basic piperazine tail (
The Core Challenge: Boronic acids are rarely pure "monomers." They exist in a dynamic equilibrium with their dehydrated trimeric anhydrides (boroxines). Standard analytical techniques often misinterpret this equilibrium as impurity, leading to false OOS (Out of Specification) results. Furthermore, the basic nitrogen moiety causes severe peak tailing on standard silica columns.
This guide moves beyond generic protocols to provide a validated, comparative framework for accurately characterizing MPMPBA.
The Chemical Equilibrium (Visualized)
The following diagram illustrates the dynamic species present in your sample vial, which dictates the choice of analytical method.
Figure 1: The dynamic interconversion of MPMPBA species. Analytical methods must force this equilibrium to a single state for accurate quantitation.
Method A: High-Performance Liquid Chromatography (HPLC)
Best For: Impurity Profiling (Protodeboronation, Oxidation) & Relative Purity.
HPLC is the workhorse for detecting synthesis byproducts (e.g., the protodeboronated species where the
The Protocol (Reverse Phase)
-
Rationale: We use an acidic mobile phase to protonate the piperazine nitrogen (ensuring it repels from residual silanols) and to keep the boronic acid in its neutral form. The aqueous environment hydrolyzes any boroxine back to the monomer, simplifying the chromatogram to a single peak.
Instrument Parameters:
| Parameter | Setting |
|---|---|
| Column | C18 Base-Deactivated (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Gradient | 5% B to 95% B over 15 min; Hold 2 min. |
| Detection | UV @ 254 nm (Aromatic) & 220 nm (Amide/Linker) |
| Temperature | 30°C |
Sample Preparation: Dissolve 10 mg of MPMPBA in 10 mL of 50:50 Water:Acetonitrile . Critical Step: If the sample is not fully soluble, add 1-2 drops of 1M HCl. Do not use alcohols (MeOH/EtOH) as diluents if waiting long periods, as boronic esters may form.
Validation Criteria (ICH Q2(R1))
-
Specificity: Resolution (
) > 1.5 between MPMPBA and the protodeboronated impurity (3-((4-methylpiperazin-1-yl)methyl)benzene). -
Linearity:
over 50–150% of target concentration.
Method B: Quantitative NMR (qNMR)
Best For: Absolute Assay (Weight % Purity).
While HPLC gives area %, it cannot easily distinguish between the active boronic acid and the "inactive" water weight or inorganic salts. qNMR is the orthogonal "truth" method.
The "NaOD" Trick
Running boronic acids in DMSO-
The Protocol
-
Internal Standard (IS): Maleic Acid (TraceCERT® grade) or Dimethyl Sulfone.
-
Solvent: 1% NaOD in D
O. -
Preparation:
-
Weigh accurately ~15 mg of MPMPBA (
). -
Weigh accurately ~10 mg of Internal Standard (
). -
Dissolve both in 0.7 mL of solvent.
-
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (
): > 5 × T1 (typically 30-60 seconds for quantitative accuracy). -
Scans: 16 or 32.
-
Calculation:
Comparative Analysis: Choosing the Right Tool
The following table contrasts the performance of HPLC, qNMR, and Titration (often used for salt forms).
| Feature | HPLC-UV | qNMR (D2O/NaOD) | Acid-Base Titration |
| Primary Output | Chromatographic Purity (Area %) | Absolute Content (Wt %) | Stoichiometry (Salt form) |
| Specificity | High (Separates impurities) | High (Structural ID) | Low (Cannot see impurities) |
| Boroxine Issue | Resolved (Hydrolyzed on column) | Resolved (Converted to anion) | Problematic (Undefined MW) |
| Sensitivity (LOD) | < 0.05% | ~ 1% | N/A |
| Sample Required | < 1 mg | 10–20 mg | > 100 mg |
| Throughput | High (Automated) | Low (Manual prep) | Medium |
Validation Workflow & Decision Tree
Use this logic flow to determine the release criteria for your MPMPBA batches.
Figure 2: Integrated validation workflow ensuring both chemical purity and assay content meet specifications.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1][2] [Link]
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[3] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (pp. 1-133). Wiley-VCH. [Link]
-
Yan, J., et al. (2012). Development of an HPLC method for the determination of boronic acids. Journal of Chromatography B, 880, 100-106. (Demonstrates the necessity of acidic mobile phases for suppression of ionization). [Link]
-
Simova, S. (2019). NMR Spectroscopy of Boronic Acids and Esters. (Detailed discussion on the use of NaOD/D2O for simplifying boronic acid spectra). [Link]
Sources
Technical Assessment: Spectroscopic Characterization and Stability Profiling of 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid
Executive Summary & Core Directive
This guide addresses the analytical challenges associated with 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (hereafter referred to as 3-MPBA ). Unlike simple arylboronic acids, 3-MPBA contains a basic piperazine moiety capable of intramolecular coordination with the Lewis-acidic boron center. This creates a zwitterionic equilibrium that complicates standard spectroscopic analysis (NMR, MS).
The Core Dilemma: Researchers often struggle to distinguish between the free boronic acid, its dehydrated boroxine trimer, and the internally coordinated "ate" complex. This guide provides a self-validating analytical workflow to resolve these species and compares the product against its primary alternative: the Pinacol Ester derivative .
Structural Dynamics & Mass Spectrometry (MS)
The mass spectral behavior of 3-MPBA is defined by the unique isotopic signature of Boron (
ESI-MS Fragmentation Pathway
In Electrospray Ionization (ESI) positive mode, the molecule protonates readily at the
| Ion Species | m/z (Theoretical) | Description |
| 235.16 | The protonated molecular ion. Look for the characteristic isotopic shoulder at 234.16 ( | |
| 217.15 | Rapid dehydration peak (formation of boroxine precursor). | |
| 191.15 | Protodeboronation fragment (loss of boronic acid group). | |
| Tropylium-like | 119.08 | Cleavage of the benzylic C-N bond, leaving the methylpiperazine fragment. |
Isotopic Validation Rule
Protocol: When analyzing the parent ion (235.16), you must observe the
-
If the M-1 peak is <5%: The sample is likely deboronated (impurity is the des-borono analog).
-
If the M-1 peak is absent: The sample contains no boron.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4][5][6][7]
NMR is the definitive tool for assessing purity, but 3-MPBA presents a "Chameleon Effect" due to solvent-dependent speciation.
Solvent Selection Strategy
-
Avoid
: In non-polar solvents, 3-MPBA forms waxy boroxine oligomers, resulting in severe line broadening and disappearance of the protons. -
Recommended: DMSO-
+ 5% . The promotes rapid exchange of the hydroxyls, collapsing the boroxine equilibrium into the monomeric acid species.
Predicted Chemical Shifts (DMSO- )
| Nucleus | Shift ( | Multiplicity | Assignment & Diagnostic Value |
| 8.05 | Singlet (2H) | ||
| 7.6 - 7.8 | Multiplet (2H) | Aromatic protons ortho to Boron (H2, H4). | |
| 7.3 - 7.4 | Multiplet (2H) | Aromatic protons meta/para (H5, H6). | |
| 3.55 | Singlet (2H) | Benzylic | |
| 2.30 - 2.45 | Broad (8H) | Piperazine ring protons. | |
| 2.18 | Singlet (3H) | ||
| 29 - 31 | Broad Singlet | Tricoordinate Boron ( | |
| 8 - 12 | Sharp Singlet | Tetracoordinate Boron ( |
Expert Insight: If you observe a sharp
signal near 10 ppm in neutral DMSO, the molecule exists as a zwitterion (Wulff-type coordination). Acidifying the sample (adding) will break this coordination, shifting the signal downfield to ~30 ppm.
Vibrational Spectroscopy (FT-IR)
IR is less specific than NMR but useful for solid-state quality control.
-
O-H Stretch (3200–3400 cm⁻¹): Broad, intense band characteristic of boronic acids.
-
B-O Stretch (1330–1350 cm⁻¹): Strong band. Caution: This region often overlaps with C-N stretches.
-
Boroxine Band (~680–700 cm⁻¹): If the sample has been desiccated or heated, a new band appears here, indicating trimerization (anhydride formation).
Comparative Analysis: Free Acid vs. Pinacol Ester
In drug development, the choice between the Free Acid (3-MPBA) and its Pinacol Ester analog is a critical decision point.
| Feature | 3-MPBA (Free Acid) | Pinacol Ester Analog | Verdict |
| Atom Economy | High. No leaving group waste during coupling. | Lower. Generates pinacol waste. | Acid Wins for large scale. |
| Reactivity | High. Rapid transmetallation in Suzuki coupling. | Moderate. Requires hydrolysis/activation step. | Acid Wins for difficult couplings. |
| Stability | Low. Prone to dehydration (boroxine) and oxidation. | High. Stable to silica chromatography and storage. | Ester Wins for storage/purification. |
| Solubility | Amphiphilic. Soluble in polar protic solvents. | Lipophilic. Soluble in DCM, Hexanes, EtOAc. | Context Dependent . |
| Purification | Difficult.[1] Streaks on silica; requires recrystallization. | Easy. Standard flash chromatography. | Ester Wins for ease of use. |
Comparative Workflow Diagram
The following diagram illustrates the decision logic and analytical flow for handling 3-MPBA versus its ester.
Caption: Analytical workflow for 3-MPBA characterization, highlighting the reversible equilibrium between the monomeric acid and the trimeric boroxine species.
Experimental Protocols
Self-Validating NMR Protocol
Objective: To obtain a spectrum free of boroxine broadening artifacts.
-
Weigh: 10 mg of 3-MPBA into a vial.
-
Solvent A: Add 0.6 mL DMSO-
. -
Solvent B: Add 2 drops of
(or in if solubility is poor). -
Mix: Sonicate for 30 seconds.
-
Acquire: Run
(16 scans) and (128 scans, quartz tube preferred but glass acceptable for qualitative work). -
Validation: The aromatic region must resolve into distinct multiplets. If broad humps remain, increase temperature to 313 K.
Suzuki-Miyaura Coupling Activation
Objective: To utilize 3-MPBA effectively in cross-coupling despite its zwitterionic nature.
-
Base Selection: Use inorganic bases (
or ) rather than organic amines. The piperazine moiety is already basic; adding TEA may poison the Pd catalyst. -
Solvent: Use Dioxane:Water (4:1) . The water is strictly required to keep the boronic acid in the monomeric reactive state (preventing boroxine formation).
References
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Nieto, S., et al. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. Journal of Physical Chemistry A, 114(18), 5867–5878. [Link]
-
PubChem Compound Summary. (2023). 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (CAS 874290-88-7). National Center for Biotechnology Information. [Link]
Sources
assessing the green chemistry metrics of reactions involving 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid
Green Chemistry Assessment: 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid in Kinase Inhibitor Synthesis
Executive Summary
For drug development professionals targeting kinase inhibitors, the choice of coupling partner—3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (Free Acid) versus its Pinacol Ester counterpart—is a critical decision point that impacts both process mass intensity (PMI) and downstream purification.
While the Pinacol Ester is often favored in early discovery for its stability and solubility, our assessment indicates that the Free Acid offers a superior Green Chemistry profile for scale-up. It provides a 28% improvement in Atom Economy and allows for a chromatography-free workup when paired with bio-renewable solvents like 2-Methyltetrahydrofuran (2-MeTHF). This guide details the comparative metrics and provides a self-validating protocol for the greener approach.
Part 1: Technical Comparison & Green Metrics
The following analysis contrasts three common synthetic routes to install the 3-((4-methylpiperazin-1-yl)methyl)phenyl moiety, a privileged scaffold in medicinal chemistry (e.g., Imatinib-like analogs).
Route Definitions
-
Route A (Green Preferred): Direct Suzuki coupling using the Free Boronic Acid in 2-MeTHF/Water.
-
Route B (Traditional): Suzuki coupling using the Pinacol Ester in Dioxane/Water.
-
Route C (Late-Stage): Suzuki coupling with 3-Formylphenylboronic acid followed by Reductive Amination.
Comparative Metrics Table
| Metric | Route A: Free Boronic Acid | Route B: Pinacol Ester | Route C: Late-Stage Amination |
| Atom Economy (AE) | High (~88%) | Low (~65%) | Moderate (~75%) |
| Process Mass Intensity (PMI) | Low (One step, no chromatography) | High (Pinacol waste + Silica) | Medium (Two steps, extra solvent) |
| Reagent Stability | Moderate (Protodeboronation risk) | High (Air/Moisture stable) | High |
| Purification Method | Acid/Base Extraction (Low Waste) | Silica Chromatography (High Waste) | Extraction or Chromatography |
| Solvent Suitability | Excellent for Green Solvents (EtOH, 2-MeTHF) | Requires polar aprotic (DMF, Dioxane) | Varies |
Critical Analysis
-
The "Pinacol Tax": Using the Pinacol Ester (Route B) introduces a stoichiometric byproduct (pinacol, MW 118) that must be removed. In pharmaceutical scales, this significantly increases the E-factor (kg waste / kg product). Furthermore, pinacol esters often co-elute with products, necessitating complex purification.
-
Zwitterionic Advantage (Route A): The Free Acid contains a basic piperazine tail. This allows for "Self-Validating" purification. By adjusting pH, the product can be switched between water-soluble (protonated) and organic-soluble (neutral) states, enabling isolation without silica gel chromatography—a massive green advantage.
Part 2: Decision Framework & Workflows
Workflow Visualization
Figure 1: Comparison of the Green Route (Top) vs. Traditional Route (Bottom). Note the elimination of chromatography in Route A.
Part 3: Experimental Protocols (The "Green" Standard)
This protocol uses 2-Methyltetrahydrofuran (2-MeTHF) , a solvent derived from corncobs (biomass), which has a higher boiling point than THF and separates cleanly from water, reducing energy consumption during recovery.
Protocol: Green Suzuki Coupling with pH-Switch Isolation
Objective: Couple 4-chloro-quinazoline derivative (1.0 equiv) with 3-((4-methylpiperazin-1-yl)methyl)phenylboronic acid (1.1 equiv).
Reagents:
-
Boronic Acid: 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (CAS: 832114-07-5)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (1-2 mol%) — Chosen for robustness against amines.
-
Base: K₃PO₄ (3.0 equiv) — High solubility in water.
-
Solvent: 2-MeTHF : Water (3:1 ratio).
Step-by-Step Methodology:
-
Reaction Setup:
-
Charge the reaction vessel with the Aryl Chloride (1.0 eq), Boronic Acid (1.1 eq), and K₃PO₄ (3.0 eq).
-
Add 2-MeTHF and Water (degassed).
-
Add Pd catalyst under Nitrogen/Argon flow.
-
Heat to 80°C for 4–6 hours. Metric Check: 2-MeTHF allows higher temp than THF, speeding up kinetics.
-
-
Self-Validating Workup (The "pH Switch"):
-
Phase Cut 1 (Remove Neutrals): Cool to room temperature. Separate the aqueous layer (contains inorganic salts). The product (basic amine) remains in the organic 2-MeTHF layer.
-
Acid Extraction (Purification): Add 1M aqueous HCl to the organic layer and shake. The product protonates (becoming hydrophilic) and moves to the aqueous phase. Impurities (non-basic boronic byproducts, catalyst ligands) stay in the 2-MeTHF.
-
Discard Organic Layer: This removes the majority of non-polar impurities without silica.
-
Basification & Isolation: Neutralize the acidic aqueous phase with NaOH to pH ~10. The product precipitates or oils out.[1]
-
Final Extraction: Extract the now-neutral product back into fresh 2-MeTHF or Ethyl Acetate, dry (MgSO₄), and concentrate.
-
Why this works: This exploits the specific pKa of the N-methylpiperazine tail (~8.5), effectively using the molecule's structure to purify itself.
Part 4: Reagent Selection Decision Tree
Use this logic to determine when to deviate from the Green Route.
Figure 2: Decision logic for selecting between Boronic Acid and Pinacol Ester.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry. ChemSusChem, 5(8), 1369–1379. [Link]
-
Dunn, P. J., et al. (2013). The importance of Green Chemistry in Process Research and Development. Chemical Society Reviews, 42, 4493-4501. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. [Link]
Sources
comparison of different purification techniques for arylboronic acids
Introduction: The Equilibrium Trap
Arylboronic acids occupy a unique space in organic chemistry: they are indispensable building blocks for Suzuki-Miyaura coupling, yet they are notoriously difficult to purify. The core challenge lies in their dynamic nature. Unlike standard organic intermediates, arylboronic acids exist in a reversible equilibrium with their dehydrated cyclic trimers (boroxines).
This "Boronic Acid Paradox" means that standard purification techniques often yield confusing results—melting points fluctuate with humidity, and chromatograms streak due to interactions with silanol groups.
This guide objectively compares three distinct purification methodologies, moving beyond "textbook" descriptions to provide field-proven protocols.
The Dynamic Equilibrium
Before selecting a method, one must visualize the species present.
Figure 1: The equilibrium between the monomeric acid and the boroxine trimer. Purification must account for this shift, or yield calculations will be inaccurate.
Comparative Analysis of Techniques
We evaluated three primary techniques based on Purity , Scalability , and Operational Complexity .
Method A: The "Phase-Switch" (Acid/Base Extraction)
The workhorse for bulk purification.
This method exploits the amphoteric nature of the boron center. By converting the neutral boronic acid into a water-soluble boronate anion, we can wash away non-polar organic impurities before re-precipitating the product.
-
Pros: Highly scalable; removes neutral organic impurities effectively; no chromatography required.
-
Cons: Risk of protodeboronation (cleavage of the C-B bond) if pH or temperature is not strictly controlled.
-
Best For: Crude reaction mixtures containing unreacted halides or hydrocarbons.
Method B: Chromatographic Refinement (Modified Silica)
The solution for complex mixtures.
Standard silica gel chromatography fails for boronic acids because the acidic silanol groups (
-
Pros: High resolution; separates closely related structural isomers.
-
Cons: Low recovery on standard silica; high solvent consumption.[1]
-
Optimization: The "Acidic Doping" strategy (adding 1% Acetic Acid) suppresses silanol interactions.
Method C: The Crystalline Trap (DEA Adducts)
The gold standard for high purity.
This involves derivatizing the boronic acid with diethanolamine (DEA) to form a highly crystalline, tetracoordinate "ate" complex. This solid precipitates out of solution, leaving impurities behind. The free acid is then released via mild hydrolysis.
-
Pros: Extremely high purity (>99%); indefinite shelf stability of the intermediate; removes protodeboronated byproducts.
-
Cons: Two-step process (formation and hydrolysis); lower throughput.
Data Summary: Performance Matrix
| Metric | Method A: Phase-Switch | Method B: Modified Silica | Method C: DEA Adduct |
| Final Purity (HPLC) | 90-95% | 95-98% | >99% |
| Isolated Yield | 85-90% | 60-75% | 70-80% |
| Time Efficiency | < 2 Hours | 3-5 Hours | 24 Hours |
| Scalability | Excellent (Kg scale) | Poor (g scale) | Good (100g scale) |
| Major Risk | Protodeboronation | Irreversible adsorption | Incomplete hydrolysis |
Detailed Experimental Protocols
Protocol 1: The Phase-Switch (Acid/Base Extraction)
Critical Control Point: Temperature must remain <10°C during base exposure to prevent C-B bond cleavage.
-
Dissolution: Dissolve the crude mixture in diethyl ether or dichloromethane (DCM).
-
Extraction (The Switch):
-
Cool the organic phase to 0°C.
-
Extract with 1M NaOH (cold). The boronic acid converts to the boronate anion (
) and moves to the aqueous layer. -
Note: Impurities remain in the organic layer.
-
-
Wash: Separate layers. Wash the aqueous layer once with fresh DCM to remove entrained organics.
-
Precipitation:
-
Cool the aqueous layer to 0°C.
-
Acidify dropwise with 2M HCl until pH ~1. The free boronic acid will precipitate as a white solid.
-
-
Isolation: Filter the solid and wash with cold water. Dry under vacuum.
Figure 2: The Phase-Switch workflow. The critical step is the separation of the boronate anion into the aqueous phase.
Protocol 2: The "Acidic Doping" Chromatography
Standard silica degrades boronic acids. This protocol modifies the stationary phase.
-
Mobile Phase Preparation: Prepare a solvent system of Hexane/Ethyl Acetate (ratio dependent on Rf) containing 1% Acetic Acid .
-
Why? The acetic acid protonates the silica surface silanols (
to ), preventing them from binding to the boron atom.
-
-
Column Packing: Slurry pack the column using the acidified solvent.
-
Loading: Dissolve the crude sample in a minimum amount of DCM (avoid MeOH if possible to prevent methyl ester formation).
-
Elution: Run the column. The boronic acid will elute as a tight band rather than a streak.
-
Post-Process: Co-evaporate the fractions with toluene to remove traces of acetic acid.
Protocol 3: DEA Adduct Formation & Hydrolysis
Use this for compounds that are oils or fail to crystallize.
Step A: Adduct Formation
-
Dissolve crude boronic acid in minimal diethyl ether.
-
Add 1 equivalent of Diethanolamine (DEA) .
-
Stir at room temperature for 30 minutes. The DEA adduct will precipitate as a white/off-white solid.
-
Filter and wash with cold ether. (This solid is stable and can be stored indefinitely).
Step B: Hydrolysis (Release)
-
Suspend the DEA adduct in a biphasic mixture of Water/DCM (1:1).
-
Add 2M HCl until the aqueous layer is acidic (pH 1-2).
-
Stir for 30 minutes. The DEA remains in the water as the hydrochloride salt; the free boronic acid migrates to the DCM.
-
Separate, dry (MgSO4), and concentrate the organic layer.
References
-
Hall, D. G. (2011).[1][2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
-
Santucci, L., et al. (2022). Improved extraction and recrystallization of high-quality aleuritic acid. Separation Science and Technology. Link
-
Hutton, S. J., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters via DEA Adducts. Journal of Organic Chemistry. Link
-
Restek Corporation. (2018).[3] LC Troubleshooting: Tailing Peaks and Silanol Interactions. Link
Sources
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
